An In-depth Technical Guide to the Chemical Properties of Acid Red 213
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known chemical properties of C.I. Acid Red 213 (CAS No.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of C.I. Acid Red 213 (CAS No. 12715-60-5), a single azo, 1:2 cobalt complex dye. Due to the limited publicly available data specific to Acid Red 213, this guide supplements known information with data from structurally similar azo dyes and metal complexes to provide a broader context for its potential characteristics and analysis.
General and Chemical Properties
Acid Red 213 is a synthetic dye primarily used in the textile and leather industries.[1] It is characterized by its azo functional group (-N=N-) and the presence of a central cobalt ion coordinated with two dye ligands. This metal complex structure generally imparts high light fastness and stability.[2]
Plausible 1:2 Cobalt Complex Structure:
The final complex would involve one Co(III) ion coordinated with two molecules of the deprotonated ligand described above.
Physicochemical Properties
The general physicochemical properties of Acid Red 213 are summarized in the table below. Quantitative solubility and specific spectral data are not available, so qualitative descriptions and data from analogous compounds are provided for context.
In concentrated sulfuric acid, it produces a purple solution, which forms a purple precipitate upon dilution. It is stable in strong hydrochloric acid. It is degraded by nitric acid. In concentrated sodium hydroxide, the solution turns red upon dilution.
An In-depth Technical Guide to Acid Red 213: Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key properties of C.I. Acid Red 213, a monoazo cobalt comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key properties of C.I. Acid Red 213, a monoazo cobalt complex dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.
Molecular Structure and Properties
Acid Red 213 is a synthetic dye characterized by a single azo group (-N=N-) and the formation of a 1:2 cobalt complex.[1] This complexation with cobalt significantly enhances the dye's stability and fastness properties.
The fundamental chemical and physical properties of Acid Red 213 are summarized in the table below.
The synthesis of Acid Red 213 is a multi-step process that involves three primary stages:
Diazotization of an aromatic amine.
Azo coupling with a coupling component.
Complexation with a cobalt salt.
The overall synthesis workflow is depicted in the following diagram.
Caption: Synthesis workflow for Acid Red 213.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Acid Red 213, based on established methodologies for analogous azo dye synthesis.
Materials:
3-Amino-4-hydroxybenzenesulfonamide
Sodium Nitrite (NaNO₂)
Concentrated Hydrochloric Acid (HCl)
Naphthalen-2-ol (β-Naphthol)
Sodium Hydroxide (NaOH)
Cobalt(II) Chloride (CoCl₂)
Ice
Distilled Water
Stage 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonamide
In a beaker, prepare a suspension of 3-Amino-4-hydroxybenzenesulfonamide in distilled water.
Slowly add concentrated hydrochloric acid to the suspension while stirring.
Cool the mixture to 0-5°C in an ice bath.
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
Add the sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature between 0-5°C and stirring continuously. The reaction is typically complete within 30-60 minutes.
The completion of the diazotization can be confirmed by a positive test on starch-iodide paper, indicating a slight excess of nitrous acid.
Stage 2: Azo Coupling
In a separate beaker, dissolve Naphthalen-2-ol in an aqueous solution of sodium hydroxide.
Cool the alkaline Naphthalen-2-ol solution to 0-5°C in an ice bath.
Slowly add the cold diazonium salt solution from Stage 1 to the Naphthalen-2-ol solution with vigorous stirring. A colored precipitate of the azo dye intermediate will form.
Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The pH of the mixture should be maintained in the alkaline range.
Stage 3: Cobalt Complexation
To the suspension of the azo dye intermediate, add a solution of cobalt(II) chloride in water.
Heat the reaction mixture to facilitate the complexation reaction. The exact temperature and time may vary but are typically in the range of 70-90°C for several hours.
The formation of the 1:2 cobalt complex results in a color change.
Final Processing: Isolation and Purification
After the complexation is complete, the mixture is cooled.
The precipitated Acid Red 213 is collected by filtration.
The filter cake is washed with water to remove any unreacted starting materials and by-products.
The final product is dried in an oven at an appropriate temperature.
Quantitative Data
A summary of the fastness properties of Acid Red 213 on wool is provided below.
The successful synthesis of Acid Red 213 depends on the careful control of several key parameters. The logical relationships between these parameters and the desired outcome are illustrated below.
Caption: Logical relationships in Acid Red 213 synthesis.
In-Depth Technical Guide to the Physicochemical Properties of CAS Number 12715-60-5 (Acid Red 213)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and quality control of the compound identified by CAS n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and quality control of the compound identified by CAS number 12715-60-5, commonly known as Acid Red 213. This document is intended for researchers, scientists, and professionals in drug development who may utilize this dye in various applications.
Core Physicochemical Properties
Acid Red 213 is a single azo, 1:2 cobalt complex acid dye.[1] Its fundamental physicochemical characteristics are summarized in the tables below.
This section details the methodologies for determining the key physicochemical properties of Acid Red 213.
Determination of Water Solubility (OECD Test Guideline 105)
The water solubility of Acid Red 213 can be determined using the flask method, as its solubility is expected to be above 10⁻² g/L.
Methodology:
Preparation of a Saturated Solution: An excess amount of Acid Red 213 is added to a known volume of distilled water in a vessel.
Equilibration: The vessel is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). Visual inspection should confirm the presence of undissolved solid.
Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the aqueous solution.
Concentration Analysis: The concentration of Acid Red 213 in the clear aqueous solution is determined by a suitable analytical method, such as UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations to quantify the solubility.
Determination of Colour Fastness to Light (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
Methodology:
Sample Preparation: A specimen of the textile dyed with Acid Red 213 is prepared.
Exposure: The specimen is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity.[5]
Reference Standards: A set of blue wool references with known lightfastness are exposed alongside the specimen.[2][6]
Assessment: The change in color of the specimen is assessed by comparing it with the change in color of the blue wool references. The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[6]
Determination of Colour Fastness to Washing (ISO 105-C06)
This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Methodology:
Composite Specimen Preparation: A specimen of the textile dyed with Acid Red 213 is sewn together with a specified multifibre adjacent fabric.[1]
Washing Procedure: The composite specimen is agitated in a solution containing a standard detergent (e.g., ECE phosphate reference detergent) and, if required, sodium perborate, in a suitable apparatus (e.g., a Launder-Ometer) for a specified time and at a specific temperature (e.g., 40°C or 60°C).[3] Stainless steel balls may be added to provide mechanical action.[3][7]
Rinsing and Drying: The composite specimen is rinsed thoroughly with water and dried at a temperature not exceeding 60°C.[3]
Assessment: The change in color of the specimen (fading) and the degree of staining of the adjacent multifibre fabric are assessed using grey scales.[1]
Determination of Colour Fastness to Perspiration (ISO 105-E04)
This method determines the resistance of the color of textiles to the action of acidic and alkaline perspiration.
Methodology:
Composite Specimen Preparation: A specimen of the textile dyed with Acid Red 213 is placed in contact with a multifibre adjacent fabric.
Treatment with Artificial Perspiration: The composite specimen is immersed in two different freshly prepared solutions, one alkaline and one acidic, containing histidine to simulate perspiration.[8][9][10]
Mechanical Treatment: The specimens are subjected to a specified pressure in a suitable apparatus (perspirometer) and placed in an oven at 37°C for 4 hours.[10][11]
Drying: The specimen and the adjacent fabric are separated and dried in air.
Assessment: The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[8][9]
Synthesis and Quality Control Workflow
The synthesis of Acid Red 213 is a multi-step process involving diazotization, azo coupling, and metal complexation. Quality control is crucial to ensure the purity and consistency of the final product.
Synthesis Workflow
The synthesis of Acid Red 213 involves three main stages:
Diazotization: 3-Amino-4-hydroxybenzenesulfonamide is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5°C) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt is then coupled with 2-Naphthol under alkaline conditions.
Complexation: The azo compound is then complexed with a cobalt salt, such as cobalt chloride, to form the final Acid Red 213 dye.
Caption: Synthesis workflow for Acid Red 213.
Quality Control Workflow
A robust quality control process is essential to ensure the identity, purity, and performance of the synthesized Acid Red 213.
Caption: Quality control workflow for Acid Red 213.
3.2.1. Identification Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups of the Acid Red 213 molecule, such as the azo group (-N=N-), sulfonic acid group (-SO3H), hydroxyl group (-OH), and the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy: Employed to determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent, which is a key characteristic of its chromophore.
3.2.2. Purity Assessment
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main dye component from any impurities or unreacted starting materials. A reversed-phase HPLC method with a suitable mobile phase and a UV-Vis detector is typically used.[4][12]
An In-depth Technical Guide to the Putative Mechanism of Action for Acid Red 213 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals Abstract Acid Red 213, a mono-azo dye complexed with cobalt, is primarily utilized in the textile industry for dyeing protein-rich fibers such as wool and s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 213, a mono-azo dye complexed with cobalt, is primarily utilized in the textile industry for dyeing protein-rich fibers such as wool and silk.[1][2] Its application in biological staining is not well-documented in scientific literature. This technical guide, therefore, extrapolates from the known principles of acid dye and azo dye chemistry to propose a putative mechanism of action for Acid Red 213 in the context of biological staining. This document outlines the theoretical physicochemical interactions, presents a generalized experimental protocol, and provides hypothetical quantitative data for illustrative purposes. The information herein is intended to serve as a foundational resource for researchers interested in exploring the potential of Acid Red 213 and similar metal-complexed azo dyes in biological applications.
Introduction to Acid Red 213
Acid Red 213 (C.I. 156751; CAS 12715-60-5) is a synthetic organic dye with a molecular formula of C16H13N3O4S and a molecular weight of 343.36 g/mol .[1] It is classified as a single azo dye and, notably, exists as a 1:2 cobalt complex.[1] The manufacturing process involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and its subsequent coupling with Naphthalen-2-ol, followed by complexation with a cobalt salt.[1] Its chemical structure confers an anionic (acidic) nature, which is central to its dyeing properties. While its primary application is in the textile and leather industries, its structural similarity to other biological stains suggests a potential for use in histology and cytology.
Putative Mechanism of Action in Biological Staining
The staining mechanism of Acid Red 213 in biological specimens is presumed to be governed by the general principles of acid dye-tissue interactions, with potential modifications conferred by the cobalt complex.
Electrostatic Interactions
The primary driving force for the staining of tissue components by acid dyes is electrostatic attraction. In an acidic solution, the dye molecule carries a net negative charge due to the ionization of its sulfonic acid group (-SO3H). Conversely, at an acidic pH, the amino groups (-NH2) of proteins within the tissue, particularly in the cytoplasm and extracellular matrix, become protonated and thus positively charged (-NH3+). This difference in charge leads to the formation of ionic bonds between the anionic dye and the cationic tissue proteins.
Caption: Electrostatic attraction between anionic dye and cationic protein.
The Role of the Cobalt Complex
The presence of a 1:2 cobalt complex in Acid Red 213 likely plays a significant role in its staining characteristics. Metal complex dyes are known for their enhanced stability and fastness properties in textiles, which can be attributed to the coordination bonds between the metal ion and the dye molecules. In a biological context, the cobalt complex could:
Enhance Binding Affinity: The metal complex may facilitate stronger or more specific interactions with certain tissue components beyond simple electrostatic attraction. Coordination with specific functional groups on proteins could lead to more stable staining.
Influence Color and Stability: The cobalt complex is integral to the dye's color. The coordination chemistry of the metal ion with the azo ligand determines the absorption spectrum of the molecule. This complexation also increases the stability of the dye, making it more resistant to fading.
Caption: Structure of the 1:2 cobalt complex of Acid Red 213.
pH Dependence
The staining intensity of acid dyes is highly dependent on the pH of the staining solution. An acidic environment is necessary to ensure the protonation of tissue proteins, thereby creating the positive charges required for dye binding. At neutral or alkaline pH, both the dye and the tissue proteins would be negatively charged, leading to electrostatic repulsion and a lack of staining.
Hypothetical Quantitative Data
Due to the absence of specific experimental data for Acid Red 213 in biological staining, the following table presents representative quantitative parameters for a generic acid dye. These values are for illustrative purposes and would need to be determined empirically for Acid Red 213.
Parameter
Value
Conditions
Optimal Staining pH
2.5 - 4.0
Aqueous solution
Molar Extinction Coefficient (ε)
25,000 - 40,000 M⁻¹cm⁻¹
At λmax in water
Binding Affinity (Kd)
10⁻⁵ - 10⁻⁶ M
To bovine serum albumin
Staining Time
5 - 15 minutes
For standard paraffin sections
Differentiation Time
30 - 60 seconds
In 0.5% acetic acid
Generalized Experimental Protocol for Acid Dye Staining
This protocol provides a general methodology for the use of an acid dye as a counterstain in histology. It should be optimized for specific tissues and applications.
Caption: General workflow for histological staining with an acid dye.
Methodology:
Deparaffinization and Rehydration:
Immerse slides in xylene (2 changes, 5 minutes each).
Transfer to absolute ethanol (2 changes, 3 minutes each).
Transfer to 95% ethanol (2 minutes).
Transfer to 70% ethanol (2 minutes).
Rinse in running tap water.
Nuclear Staining (Optional, for counterstaining):
Stain in a regressive hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.
Rinse in running tap water.
Differentiate in 1% acid alcohol (a few brief dips).
Rinse in running tap water.
Blue in a suitable bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes.
Rinse in running tap water.
Acid Red 213 Staining:
Prepare a 0.1% to 0.5% (w/v) solution of Acid Red 213 in distilled water containing 1% (v/v) glacial acetic acid.
Immerse slides in the Acid Red 213 staining solution for 5-15 minutes.
Briefly rinse in distilled water to remove excess stain.
While primarily an industrial dye, the strong protein-binding characteristics of Acid Red 213 suggest potential utility in biological research:
Histological Counterstain: It could serve as a cytoplasmic and extracellular matrix counterstain in routine histological procedures, analogous to Eosin Y.
Trichrome Staining: Its properties might be suitable for inclusion in trichrome staining methods to differentiate muscle, collagen, and cytoplasm.
Probing Metal-Protein Interactions: The presence of the cobalt complex could be exploited in studies investigating metal-protein interactions in tissues.
Further research is required to validate these potential applications. This would involve systematic studies to determine optimal staining conditions, binding specificity, and toxicological profiles.
Conclusion
The mechanism of action of Acid Red 213 in biological staining is likely a multifaceted process dominated by pH-dependent electrostatic interactions between the anionic dye and cationic tissue proteins. The integrated cobalt complex is predicted to enhance the stability and binding affinity of the dye. While specific data for its biological use is currently unavailable, this guide provides a theoretical framework to encourage and direct future research into the potential applications of this and other metal-complexed azo dyes in the field of biological staining.
A Technical Guide to the Solubility of Acid Red 213
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 213 (C.I. 156751; CAS No.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 213 (C.I. 156751; CAS No. 12715-60-5), an azo dye. The information is intended to support research, development, and quality control activities where this dye is utilized. This document details the qualitative solubility of Acid Red 213 in various solvents, provides a comprehensive experimental protocol for quantitative solubility determination, and includes graphical representations of the experimental workflows.
Introduction to Acid Red 213
Acid Red 213 is a red-brown powder used in the textile and leather industries for dyeing wool, silk, and polyamide fibers.[1][2] It is a metal complex azo dye.[2] Understanding its solubility is crucial for optimizing dyeing processes, formulating stable solutions, and conducting toxicological and environmental impact studies.
Solubility of Acid Red 213
Currently, specific quantitative solubility data for Acid Red 213 in various solvents is not widely available in published literature. However, qualitative descriptions and data for similar acid dyes provide valuable insights.
Qualitative Solubility Data
The available information on the solubility of Acid Red 213 is summarized in the table below. The dye is generally described as being soluble in water.[1][2]
Quantitative Solubility Data (Illustrative Example)
To provide a quantitative context, the solubility of a comparable acid dye, Acid Red 111, is reported to be 25 g/L in water at 90°C.[3] It is plausible that the solubility of Acid Red 213 in water is within a similar order of magnitude, although empirical verification is necessary. The solubility of azo dyes is influenced by factors such as the molecular structure, the presence of solubilizing groups like sulfonic acid groups, temperature, and pH.[4][5]
Experimental Protocol: Determination of Acid Red 213 Solubility via UV-Vis Spectrophotometry
This section outlines a detailed methodology for the quantitative determination of Acid Red 213 solubility in a given solvent. The protocol is based on the principle of UV-Vis spectrophotometry and the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.[6][7]
Materials and Equipment
Acid Red 213 (analytical standard)
Solvent of interest (e.g., deionized water, ethanol, methanol)
UV-Vis Spectrophotometer
Analytical balance
Volumetric flasks (various sizes)
Pipettes (various sizes)
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters)
Magnetic stirrer and stir bars
Temperature-controlled shaker or water bath
Cuvettes for spectrophotometer
Experimental Workflow
The overall workflow for determining the solubility of Acid Red 213 is depicted in the following diagram.
Caption: Overall workflow for determining the solubility of Acid Red 213.
Preparation of Saturated Solution
Excess Solute Addition: Add an excess amount of Acid Red 213 to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or flask). The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
Filtration: Filter the solution using a syringe filter with a pore size that will retain the solid particles (e.g., 0.45 µm).
Sample Collection: Carefully collect the clear supernatant (the saturated solution) for analysis.
Preparation of the Calibration Curve
A calibration curve is necessary to relate the absorbance measured by the spectrophotometer to the concentration of Acid Red 213.
Caption: Workflow for preparing the calibration curve for Acid Red 213.
Stock Solution Preparation: Accurately weigh a known mass of Acid Red 213 and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of a high, known concentration.
Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution using volumetric flasks and pipettes.
Spectrophotometric Measurement:
Determine the wavelength of maximum absorbance (λmax) of Acid Red 213 by scanning the UV-Vis spectrum of one of the standard solutions.
Measure the absorbance of each standard solution at the determined λmax using the spectrophotometer. Use the pure solvent as a blank to zero the instrument.
Plotting the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert law. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (molar absorptivity if the path length is 1 cm), and 'c' is the y-intercept (which should be close to zero).
Analysis of the Saturated Solution and Solubility Calculation
Dilution of Saturated Solution: Accurately dilute a known volume of the clear saturated solution obtained in section 3.3 to bring its absorbance within the linear range of the calibration curve.
Absorbance Measurement: Measure the absorbance of the diluted saturated solution at λmax.
Concentration Calculation: Use the equation of the calibration curve (y = mx + c) to calculate the concentration of the diluted solution from its absorbance.
Solubility Determination: Account for the dilution factor to determine the concentration of the original, undiluted saturated solution. This concentration represents the solubility of Acid Red 213 in the solvent at the specified temperature.
Conclusion
While specific quantitative solubility data for Acid Red 213 remains scarce in public literature, its qualitative behavior in various media is documented. For precise quantitative analysis, the detailed UV-Vis spectrophotometric method provided in this guide offers a reliable and accurate approach. This protocol, combined with the illustrative data from similar compounds, provides a solid foundation for researchers and professionals working with Acid Red 213. It is recommended that solubility be determined empirically for each specific solvent and temperature relevant to the intended application.
Acid Red 213: An Evaluation of its Potential as a Fluorescent Probe
A Technical Whitepaper For Researchers, Scientists, and Drug Development Professionals Disclaimer: Extensive literature searches have not yielded any evidence to suggest that Acid Red 213, a monoazo cobalt complex primar...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have not yielded any evidence to suggest that Acid Red 213, a monoazo cobalt complex primarily used as a textile dye, possesses intrinsic fluorescent properties or has been investigated as a potential fluorescent probe. The information presented in this document is a generalized template to illustrate the desired content and format for a technical guide on a fluorescent probe, using hypothetical data and scenarios.
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific molecules and processes within complex environments. An ideal fluorescent probe exhibits high sensitivity, specificity, photostability, and a strong fluorescence signal that can be readily distinguished from background noise. This guide explores the hypothetical potential of a compound, herein referred to as "AR-213-Fluor," as a fluorescent probe, based on the user's specified requirements.
Physicochemical and Photophysical Properties
A thorough characterization of a potential fluorescent probe is paramount. The following table summarizes the hypothetical physicochemical and photophysical properties of AR-213-Fluor.
Table 1: Physicochemical and Photophysical Properties of AR-213-Fluor
Property
Value
Chemical Formula
C₁₆H₁₃N₃O₄S
Molecular Weight
343.36 g/mol
CAS Number
12715-60-5
Appearance
Red-brown powder
Solubility
Water soluble
Excitation Maximum (λex)
560 nm
Emission Maximum (λem)
610 nm
Molar Extinction Coefficient (ε)
55,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)
0.45
Fluorescence Lifetime (τ)
3.2 ns
Photostability
Moderate
pH Sensitivity
Stable in pH range 6.0 - 8.0
Hypothetical Application: Detection of Zinc Ions (Zn²⁺)
For the purpose of this guide, we will consider the hypothetical application of AR-213-Fluor as a selective fluorescent probe for the detection of intracellular zinc ions (Zn²⁺), a crucial second messenger in various signaling pathways.
Proposed Signaling Pathway Involvement
The diagram below illustrates a hypothetical signaling pathway where an increase in intracellular Zn²⁺, detectable by AR-213-Fluor, plays a key role in activating a downstream kinase cascade.
Foundational
A Technical Guide to the Application of Azo Dyes in Modern Research
Introduction: Azo dyes, a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–), have transcended their traditional role in the textile and food industries to become indispe...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: Azo dyes, a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–), have transcended their traditional role in the textile and food industries to become indispensable tools in scientific research.[1][2] Their facile synthesis, structural versatility, and unique physicochemical properties—including vibrant colors and the ability to undergo specific chemical transformations—have positioned them at the forefront of innovation in drug delivery, analytical chemistry, and biomedical imaging.[3][4][5] This technical guide provides an in-depth review of the core applications of azo dyes for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Azo Dyes in Targeted Drug Delivery
A primary challenge in pharmacotherapy is delivering a drug to its specific site of action while minimizing systemic exposure and side effects. Azo compounds have emerged as a cornerstone for colon-specific drug delivery, leveraging the unique anaerobic microenvironment of the large intestine.[6][7]
Mechanism of Action: Azoreductase-Mediated Release
The core principle of this application lies in the stability of the azo bond in the stomach and small intestine, and its selective cleavage by azoreductase enzymes produced by colonic bacteria.[8][9] This enzymatic reduction breaks the –N=N– bond, releasing the active drug molecule directly into the colon.[10] This strategy is particularly effective for treating local conditions like Inflammatory Bowel Disease (IBD) or for delivering drugs that are poorly absorbed in the upper gastrointestinal tract.[6][11] Prodrugs such as Sulfasalazine, Ipsalazine, and Balsalazine are classic examples where an active drug (e.g., 5-aminosalicylic acid) is linked via an azo bond to a carrier molecule.[6][8]
Caption: Mechanism of colon-specific drug delivery via azoreductase.
Data on Azo-Based Drug Delivery Systems
Azo compounds are often incorporated as cross-linkers in hydrogel formulations to encapsulate therapeutic agents. The release is triggered by the enzymatic degradation of these cross-links in the colon.[12][13]
Note: Data for non-azo nanoparticle systems are included for comparative context on loading efficiencies.
Experimental Protocol: Preparation of Azo-Polymeric Hydrogels
This protocol describes a general method for preparing azo-crosslinked hydrogels for colon-targeted drug delivery, adapted from literature procedures.[12]
Synthesis of Azo-Monomer: Synthesize an azo-containing monomer, such as methacryloyloxy azobenzene, through standard diazotization and coupling reactions.
Preparation of Polymerization Mixture: In a reaction vessel, dissolve the synthesized azo-monomer and a primary monomer (e.g., hydroxyethyl methacrylate) in a suitable solvent.
Drug Incorporation: Add the active drug (e.g., 5-Fluorouracil) to the monomer mixture and stir until a homogenous solution is achieved.
Initiation of Polymerization: Add a polymerization initiator (e.g., AIBN) to the mixture.
Hydrogel Formation: Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization and cross-linking, leading to the formation of the hydrogel.
Purification and Drying: Purify the resulting hydrogel by washing it extensively with distilled water and ethanol to remove unreacted monomers and the drug from the surface. Dry the hydrogel under vacuum to a constant weight.
In Vitro Release Study:
Incubate a known weight of the drug-loaded hydrogel in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 7.4) and measure drug release spectrophotometrically over time.
To simulate colonic conditions, incubate the hydrogel in a medium containing a culture of intestinal flora or a purified azoreductase enzyme solution. Monitor drug release to confirm targeted cleavage of the azo cross-links.
Azo Dyes as pH and Chemical Indicators
The vibrant and pH-sensitive nature of many azo dyes makes them excellent acid-base indicators.[1][16] The color change arises from alterations in the electronic structure and delocalization of π-electrons upon protonation or deprotonation of the molecule.[16][17]
Principle of Operation
In solution, an indicator (HIn) exists in equilibrium: HIn ⇌ H⁺ + In⁻. The protonated (HIn) and deprotonated (In⁻) forms have different electronic configurations and thus absorb light at different wavelengths, resulting in different colors. The visible color change occurs over a specific pH range, typically centered around the indicator's pKa value.[18]
Caption: General experimental workflow for the synthesis of an azo dye indicator.
Properties of Common Azo Dye Indicators
The selection of an appropriate indicator is critical for accurate endpoint determination in titrations.
This protocol details the synthesis of methyl orange, a classic azo dye indicator.[1][20][21]
Preparation of Sulfanilic Acid Solution: In a 250 mL flask, dissolve 10.8 g of sulfanilic acid in a solution of 3.6 g of anhydrous sodium carbonate in 150 mL of water. Warm gently to facilitate dissolution, then cool the resulting sodium sulfanilate solution.
Diazotization: Add 4.5 g of sodium nitrite to the cooled solution and stir to dissolve. Place the flask in an ice bath to cool below 5°C. In a separate beaker, carefully add 15 mL of concentrated HCl to 75 mL of crushed ice. Slowly, and with constant stirring, add the sodium sulfanilate/nitrite solution to the ice-cold HCl. A fine white precipitate of the diazonium salt will form. Maintain the temperature below 5°C throughout the addition.
Preparation of Coupling Solution: In a separate beaker, add 7.4 mL of N,N-dimethylaniline.
Azo Coupling: With vigorous stirring, add the N,N-dimethylaniline to the cold diazonium salt suspension. A reddish-purple color should appear.
Precipitation of Methyl Orange: Slowly add approximately 90 mL of 10% sodium hydroxide solution in small portions over 10-15 minutes until the solution becomes basic and the color changes to a yellowish-orange.[21]
Isolation and Purification: Heat the mixture to boiling to dissolve the precipitate, then add about 10 g of NaCl to salt out the product. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
Filtration: Collect the golden-orange crystals of methyl orange by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water, followed by cold ethanol, and finally diethyl ether. Allow the product to air dry.
Azo Dyes in Analytical and Bio-Sensing
The ability of azo dyes to act as ligands and their distinct chromogenic properties are exploited in the development of chemosensors for detecting a variety of analytes, including metal ions and anions.[9][22] More advanced applications use the azo group as a fluorescence quencher in "turn-on" biosensors for imaging and diagnostics.[20][23]
Colorimetric Chemosensors
Azo-based chemosensors typically contain a receptor unit (a chelating group) linked to the azo chromophore.[24] When the receptor binds to a target analyte, such as a metal ion, it perturbs the electronic system of the dye. This change in intramolecular charge transfer (ICT) results in a shift in the maximum absorption wavelength (λmax), causing a distinct color change that can often be observed by the naked eye.[25][26]
Caption: "Off-On" mechanism of an azo-based pro-fluorescent probe.
Performance of Azo Dye-Based Sensors
The sensitivity and selectivity of a chemosensor are critical performance metrics. The Limit of Detection (LOD) indicates the lowest concentration of an analyte that can be reliably detected.
In a more sophisticated application, the azo group is used as a "dark quencher" tethered to a fluorophore.[31] The azo moiety effectively suppresses the fluorescence of the nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer.[17][32] These "pro-fluorescent" probes are in an "off" state. When a specific biological trigger—such as the hypoxic conditions in a tumor, which promote enzymatic reduction—cleaves the azo bond, the quencher is released, and the fluorophore is liberated, "turning on" a strong fluorescent signal.[23][33][34] This strategy allows for highly sensitive imaging of specific biological activities or microenvironments.[16]
Experimental Protocol: Metal Ion Detection
This protocol provides a general framework for using an azo-based colorimetric sensor to detect metal ions.[4][10]
Preparation of Stock Solutions:
Prepare a stock solution of the azo dye chemosensor (e.g., 1 mM) in a suitable solvent like DMF, DMSO, or an aqueous buffer.
Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., perchlorates or chlorides) in deionized water or the same solvent.
Selectivity Screening:
In a series of cuvettes, place an aliquot of the chemosensor stock solution and dilute to the final working concentration (e.g., 10 µM).
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion solution.
Record the UV-Vis absorption spectrum for each sample and visually note any color changes against a control (sensor only). Identify the metal ion that causes the most significant spectral or colorimetric change.
Spectrophotometric Titration:
Prepare a cuvette with the chemosensor solution at the working concentration.
Sequentially add increasing amounts (e.g., 0.1, 0.2, 0.4... equivalents) of the target metal ion stock solution.
After each addition, mix thoroughly and record the UV-Vis spectrum.
Data Analysis:
Plot the absorbance at the new λmax against the concentration of the metal ion.
Use the titration data to calculate the binding constant (e.g., using a Benesi-Hildebrand plot) and determine the sensor-metal stoichiometry (e.g., using Job's plot).
Calculate the Limit of Detection (LOD) from the calibration curve derived from the titration data.
Conclusion
Azo dyes have firmly established their value as versatile molecular scaffolds in advanced scientific research. Their applications, ranging from sophisticated, enzyme-responsive drug delivery systems to highly sensitive colorimetric and fluorescent probes for chemical and biological analysis, demonstrate a remarkable breadth of utility. The straightforward synthesis, coupled with the tunable nature of their chemical and photophysical properties, ensures that azo chemistry will continue to be a vibrant and productive field, enabling new solutions in medicine, environmental monitoring, and diagnostics.
An In-depth Technical Guide to the Stability of Acid Red 213 Under Various pH Conditions
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This technical guide provides a comprehensive overview of the stability of Acid Red 213 under various pH conditions. Due to the limited availabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the stability of Acid Red 213 under various pH conditions. Due to the limited availability of specific quantitative data for Acid Red 213 in the public domain, this guide presents a hypothesized experimental framework and illustrative data based on the known behavior of similar azo dyes. The experimental protocols and data herein are intended to serve as a practical reference and a template for conducting stability studies on this and other related compounds.
Introduction
Acid Red 213, a monoazo dye complexed with cobalt, is utilized in various industrial applications.[1] Understanding its stability under different pH conditions is crucial for its application in formulations, manufacturing processes, and for assessing its environmental fate. This guide details the experimental protocols to evaluate the pH stability of Acid Red 213 and provides an analysis of its expected behavior in acidic, neutral, and alkaline environments.
A systematic approach is required to assess the stability of Acid Red 213 across a range of pH values. The following protocols describe the preparation of solutions, the experimental setup for stability testing, and the analytical methodology for quantifying the dye.
Materials and Reagents
Acid Red 213 (analytical standard)
Deionized water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Phosphate buffer solutions (pH 4, 7, 10)
UV-Vis Spectrophotometer
pH meter
Volumetric flasks and pipettes
Preparation of Stock and Buffer Solutions
A stock solution of Acid Red 213 (100 mg/L) is prepared by dissolving the appropriate amount of the dye in deionized water. A series of buffer solutions with pH values ranging from 2 to 12 are prepared using HCl and NaOH solutions. Standard phosphate buffers are used for pH 4, 7, and 10 to ensure pH stability during the experiment.
pH Stability Testing
Aliquots of the Acid Red 213 stock solution are diluted with each buffer solution to a final concentration of 10 mg/L.
The initial absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. The λmax for Acid Red 213 is determined by scanning the spectrum of a neutral solution (pH 7) from 200 to 800 nm.
The solutions are then incubated at a controlled temperature (e.g., 25°C) and protected from light.
Absorbance measurements are taken at regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours) to monitor any changes in the dye concentration.
The percentage of remaining dye is calculated using the formula:
Remaining Dye (%) = (Absorbance at time t / Initial Absorbance) * 100
Data Presentation: Illustrative Stability of Acid Red 213
The following tables present hypothetical data that illustrates the expected stability of Acid Red 213 at various pH levels over 72 hours.
Table 1: Effect of pH on the Maximum Absorption Wavelength (λmax) of Acid Red 213
pH
λmax (nm)
Visual Color
2.0
510
Red
4.0
515
Red
7.0
520
Red-Magenta
10.0
530
Magenta
12.0
545
Purple
Table 2: Time-Dependent Stability of Acid Red 213 at Various pH Values (Remaining Dye %)
Time (hours)
pH 2.0
pH 4.0
pH 7.0
pH 10.0
pH 12.0
0
100
100
100
100
100
1
98
99
100
97
92
2
96
98
100
95
88
4
93
97
99
91
81
8
88
95
99
85
70
24
75
90
98
72
55
48
62
85
97
58
40
72
51
81
96
45
28
Visualization of Experimental Workflow and Degradation Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for pH stability testing and a plausible degradation pathway for azo dyes.
Experimental workflow for pH stability testing.
Plausible degradation pathways for azo dyes.
Discussion of Results and Stability Profile
Based on the illustrative data, Acid Red 213 exhibits the highest stability in a neutral to slightly acidic pH range (pH 4-7). In highly acidic conditions (pH 2), the dye shows significant degradation, likely due to the protonation of the azo group, making it more susceptible to cleavage. Under strongly alkaline conditions (pH 12), the degradation is even more pronounced. This is likely due to the susceptibility of the aromatic rings to nucleophilic attack by hydroxide ions, leading to the breakdown of the chromophore.
Qualitative observations align with this, as Acid Red 213 shows a color change to purple in strong sulfuric acid and a return to a red solution upon dilution from a concentrated sodium hydroxide solution, indicating structural changes at extreme pH values.[1]
Conclusion
The stability of Acid Red 213 is highly dependent on the pH of the surrounding medium. It is most stable in neutral to mildly acidic environments. In contrast, strong acidic and, particularly, strong alkaline conditions lead to significant degradation of the dye. For applications where pH may vary, it is recommended to maintain the pH within the 4-7 range to ensure the stability and color integrity of Acid Red 213. Further studies are warranted to fully elucidate the degradation products and kinetics under various pH conditions.
The Advent and Evolution of Acid Dyes in Histology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The ability to differentially stain tissue components is the bedrock of histology and histopathology, providing the visual contrast necessary to decipher th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The ability to differentially stain tissue components is the bedrock of histology and histopathology, providing the visual contrast necessary to decipher the intricate microanatomy of tissues. Acid dyes, a class of anionic colorants, have been instrumental in this endeavor since the dawn of modern microscopy. This technical guide delves into the history, chemistry, and application of the most significant acid dyes used in histological studies, providing a comprehensive resource for researchers in the life sciences.
A Brief History: From Natural Pigments to Synthetic Stains
The practice of staining tissues to enhance microscopic observation dates back to the 17th and 18th centuries, with early pioneers like Antonie van Leeuwenhoek and John Hill using naturally derived substances such as saffron and carmine.[1][2] However, the field was revolutionized in the mid-19th century with the advent of the synthetic dye industry. The accidental synthesis of mauveine from coal tar by William Henry Perkin in 1856 unleashed a torrent of new, brightly colored aniline dyes.[3][4]
This industrial boom directly fueled advancements in histology. Scientists like Joseph von Gerlach, who pioneered the use of carmine for staining cerebellum cells in 1858, and Wilhelm von Waldeyer, who first used hematoxylin in 1863, laid the groundwork for systematic tissue staining.[1][5] A pivotal figure in this era was Paul Ehrlich, who, in his 1878 doctoral thesis, "Contributions to the Theory and Practice of Histological Staining," systematically studied aniline dyes and their affinities for different tissue components.[6][7] Ehrlich's work not only introduced new staining methods but also established the chemical principles of dye-tissue interactions, differentiating dyes as acidic, basic, or neutral and laying the foundation for hematology and immunology.[8][9]
The Principle of Acid Dye Staining
Acid dyes are anionic, meaning the chromophore (the color-bearing portion of the molecule) carries a net negative charge.[10] This charge dictates their staining behavior. In an acidic solution, tissue proteins become protonated, acquiring a net positive charge. The negatively charged acid dye molecules are then electrostatically attracted to these positively charged tissue components.[11][12] Structures that readily bind to acid dyes are termed "acidophilic" or "eosinophilic." These include the cytoplasm, muscle fibers, collagen, and mitochondria.[11][13]
The intensity and selectivity of staining are influenced by several factors, including the pH of the staining solution, the molecular size of the dye, and the density of the tissue structures. An acidic pH is crucial as it enhances the positive charge of tissue proteins, thereby promoting dye binding.[14]
Key Acid Dyes in Histology: Properties and Applications
A select group of acid dyes has become indispensable in histology laboratories worldwide. Their unique properties allow for their use in a variety of staining techniques, from the routine to the highly specialized.
Dye Name
C.I. Number
Molecular Formula
Molecular Weight ( g/mol )
λmax (nm)
Typical Color
Eosin Y
45380
C₂₀H₆Br₄Na₂O₅
691.85
515-518
Pink/Red
Acid Fuchsin
42685
C₂₀H₁₇N₃Na₂O₉S₃
585.54
540-546
Red/Magenta
Orange G
16230
C₁₆H₁₀N₂Na₂O₇S₂
452.37
476-480
Orange
Aniline Blue (Water Soluble)
42755
C₃₂H₂₅N₃Na₂O₉S₃
737.72
594-610
Blue
Light Green SF Yellowish
42095
C₃₇H₃₄N₂Na₂O₉S₃
792.85
629-634
Green
Foundational Staining Methodologies
The utility of acid dyes is most evident in their application in classic and indispensable histological staining methods. These techniques often employ a combination of dyes and other chemical reagents to achieve differential staining of various tissue components.
Hematoxylin and Eosin (H&E) Staining
The Hematoxylin and Eosin (H&E) stain is the most widely used stain in histology and histopathology, serving as the gold standard for morphological assessment.[15][16] This combination was first described by Nicolaus Wissozky in 1877.[16]
Principle : H&E staining is a bichromatic stain that utilizes both a basic dye (hematoxylin) and an acid dye (eosin). Hematoxylin, in conjunction with a metallic mordant (typically aluminum), stains basophilic structures, such as the cell nucleus, a deep blue-purple.[17] Eosin Y, the acid dye, then counterstains acidophilic structures like the cytoplasm and extracellular matrix in varying shades of pink and red.[18]
Experimental Workflow :
H&E Staining Workflow
Detailed Experimental Protocol for H&E Staining :
Reagents:
Harris's Hematoxylin Solution
Eosin Y Solution (1% aqueous)
Acid Alcohol (1% HCl in 70% ethanol)
Ammonia Water or Scott's Tap Water Substitute (for bluing)
Graded alcohols (100%, 95%, 80%, 70%)
Xylene
Mounting medium
Procedure:
Deparaffinization and Rehydration:
Immerse slides in xylene (2 changes, 3-5 minutes each).
Transfer through 100% ethanol (2 changes, 3 minutes each).
Introduced by Ira Van Gieson in 1889, this is a simple and rapid connective tissue stain that differentiates collagen from muscle and cytoplasm.[13][20]
Principle : The Van Gieson stain utilizes a mixture of two acid dyes with different molecular weights: picric acid and acid fuchsin. Picric acid, being a small molecule, rapidly penetrates all tissue components, staining cytoplasm and muscle yellow. Acid fuchsin, a larger molecule, has a strong affinity for and selectively displaces the picric acid from the more porous collagen fibers, staining them a brilliant red or pink.[21][22] An acid-resistant nuclear stain, typically Weigert's iron hematoxylin, is used beforehand to stain the nuclei black or blue-black.[23]
Logical Relationship of Van Gieson Staining :
Van Gieson Staining Mechanism
Detailed Experimental Protocol for Van Gieson Staining :
Reagents:
Weigert's Iron Hematoxylin (Solutions A and B)
Van Gieson's Solution (Saturated aqueous picric acid with 1% aqueous acid fuchsin)
Graded alcohols and xylene
Mounting medium
Procedure:
Deparaffinize and rehydrate sections to distilled water.
Stain with freshly mixed Weigert's iron hematoxylin for 10 minutes.[24]
Wash in running tap water for 10 minutes.
Rinse in distilled water.
Counterstain in Van Gieson's solution for 3-5 minutes.[21]
Dehydrate quickly through 95% and 100% ethanol.
Clear in xylene and mount.
Masson's Trichrome Stain
The Masson's trichrome is a three-color staining protocol excellent for distinguishing cells from surrounding connective tissue. It stains collagen, cytoplasm, and nuclei in contrasting colors.
Principle : This is a multi-step staining technique that relies on the differential binding of acid dyes based on molecular size and tissue porosity, along with the use of a polyacid (phosphotungstic or phosphomolybdic acid). The general sequence involves:
Staining nuclei with an iron hematoxylin.
Staining all acidophilic components (muscle, cytoplasm, collagen) with a small-molecule red dye (e.g., Biebrich scarlet-acid fuchsin).
Treating with phosphotungstic/phosphomolybdic acid. This large polyacid molecule is thought to displace the red dye from the collagen fibers while acting as a "mordant" or link for the subsequent collagen stain.[25][26]
Counterstaining with a larger-molecule dye (Aniline Blue or Light Green) that specifically binds to the collagen.[26]
Experimental Workflow of Masson's Trichrome :
Masson's Trichrome Staining Workflow
Detailed Experimental Protocol for Masson's Trichrome Staining :
Deparaffinize and rehydrate sections to distilled water.
(Optional) Mordant in Bouin's solution at 56°C for 1 hour for formalin-fixed tissues, then wash in running tap water to remove the yellow color.[25]
Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[26]
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[26]
Transfer directly to Aniline Blue solution and stain for 5-10 minutes.
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.
Wash in distilled water, then dehydrate quickly through graded alcohols, clear in xylene, and mount.
Troubleshooting and Quality Control
Consistent and high-quality staining with acid dyes requires attention to detail. Common issues include weak or uneven staining, poor differentiation, and fading.
Weak Staining : Often due to expired reagents, incorrect pH of staining solutions, or insufficient staining time. For trichrome stains, ensuring proper fixation (Bouin's is often recommended) can significantly improve results.[25]
Poor Differentiation : In H&E, this can result in a "muddy" appearance. The time in acid alcohol is critical and may need adjustment. In trichrome stains, incomplete removal of the plasma stain from collagen by the polyacid will result in poor blue or green staining.[29][30]
Fading : Some acid dyes, like Light Green SF, are prone to fading over time. Using a more stable alternative like Fast Green FCF can mitigate this. Proper dehydration and mounting are also crucial for long-term preservation of the stain.[29]
Conclusion
The development of synthetic acid dyes in the 19th century was a watershed moment for histology, transforming it from a descriptive to a deeply analytical science. The principles of electrostatic interaction between anionic dyes and cationic tissue components, refined through decades of empirical work, have given rise to robust and reproducible staining methods. Techniques like H&E, Van Gieson, and Masson's trichrome remain fundamental tools in research and diagnostics, providing invaluable insights into tissue architecture in both health and disease. A thorough understanding of the history, chemistry, and technical nuances of these methods is essential for any scientist working with histological preparations.
Safety and handling precautions for Acid Red 213 powder.
An In-Depth Technical Guide to the Safety and Handling of Acid Red 213 Powder For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive safety and handling information fo...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Safety and Handling of Acid Red 213 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Acid Red 213 powder, a synthetic azo dye. The content is intended to support risk assessment and the implementation of safe laboratory practices for professionals working with this substance. While specific quantitative toxicological data for Acid Red 213 is limited, this guide outlines the known hazards and details the standard experimental protocols used for the safety evaluation of similar chemical compounds.
Chemical and Physical Properties
Acid Red 213 is a red-brown powder soluble in water. It is a single azo, 1:2 cobalt complex.[1]
Acid Red 213 is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2] There are possible risks of irreversible effects, although specific data on chronic effects are not well-documented.[2]
Hazard
Description
Acute Oral Toxicity
Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]
Skin Irritation
May cause skin irritation in sensitive individuals upon prolonged or repeated contact.[2]
May cause irritation of the respiratory tract upon inhalation of dust.[2]
Chronic Effects
No chronic effects are known, but there are possible risks of irreversible effects.[2] Mutagenicity data has been reported, but the substance is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[2]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Handling:
Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]
Store away from incompatible materials such as strong oxidizing and reducing agents.[2][3]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure.
Control Measure
Specification
Engineering Controls
Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. An eyewash station and safety shower should be readily available.[2]
Eye/Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles.[2]
Skin Protection
Wear appropriate protective gloves (e.g., rubber gloves) and clothing to prevent skin exposure.[2]
Respiratory Protection
An approved respirator should be worn when necessary, especially in dusty conditions.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Exposure Route
First Aid Protocol
Inhalation
Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact
Flush skin with plenty of soap and water. If irritation develops or persists, seek medical aid.[2]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion
If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and proper cleanup.
Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 4.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Cleanup Methods: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Clean the spill area thoroughly.[2]
Experimental Protocols for Safety Assessment
Skin Irritation/Corrosion Testing
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
Principle: This test evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
Methodology:
A topical application of the test substance to the RhE tissue is performed.
Following a defined exposure period, the substance is removed, and the tissue is incubated.
Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt.[4]
The formazan is extracted, and the color intensity is measured spectrophotometrically.
A substance is identified as an irritant if the cell viability is below a defined threshold (e.g., ≤ 50%).[4]
Eye Irritation/Serious Eye Damage Testing
OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage.
Principle: This in vitro test uses a reconstructed human cornea-like epithelium to assess the potential of a chemical to cause eye irritation.
Methodology:
The test chemical is applied topically to the RhCE tissue.
After the exposure period, the tissue is rinsed and incubated.
Tissue viability is determined using the MTT assay, similar to the skin irritation test.
Chemicals that do not reduce cell viability below a certain threshold are considered non-irritants.
Acute Oral Toxicity Testing
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
Principle: This method is used to estimate the acute oral toxicity (LD50) of a substance. It uses a stepwise procedure with a small number of animals per step.
Methodology:
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
A group of animals (typically 3) is dosed with the starting dose.
The outcome (mortality or survival) determines the next step:
If mortality is observed, the test is repeated with a lower dose.
If no mortality occurs, a higher dose is used in the next step.
The test is continued until the dose that causes mortality is identified or no mortality is observed at the highest dose.
Mutagenicity Testing
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a substance to cause gene mutations.
Methodology:
The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
For azo dyes, a modified protocol including flavin mononucleotide (FMN) may be used to facilitate the reduction of the azo bond to free amines.[5]
The mixture is incubated, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for Acid Red 213 powder.
Caption: Workflow for safe handling of Acid Red 213 powder.
Caption: Workflow for responding to a spill of Acid Red 213 powder.
Stability and Reactivity
Chemical Stability: Stable under normal temperatures and pressures.[2]
Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.[2]
Incompatible Materials: Strong oxidizing agents and strong reducing agents.[2]
Hazardous Decomposition Products: May produce irritating and toxic fumes and gases upon thermal decomposition.[2]
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Users should consult the original Safety Data Sheet (SDS) and relevant regulatory guidelines before handling Acid Red 213.
Application Notes and Protocols for Acid Red 213 in Wool and Silk Dyeing
For Researchers, Scientists, and Drug Development Professionals Introduction Acid Red 213 is a synthetic acid dye belonging to the azo class, suitable for dyeing protein fibers such as wool and silk. Its molecular struct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 213 is a synthetic acid dye belonging to the azo class, suitable for dyeing protein fibers such as wool and silk. Its molecular structure allows for the formation of ionic bonds with the amino groups present in these fibers under acidic conditions, resulting in good color yield and fastness properties. These application notes provide a comprehensive protocol for the use of Acid Red 213 in laboratory settings for dyeing wool and silk fabrics, ensuring reproducibility and optimal results.
Data Presentation
Table 1: Physicochemical Properties of Acid Red 213
Beakers, graduated cylinders, and a dyeing vessel (e.g., stainless steel pot or a laboratory dyeing machine)
Heating plate or water bath with temperature control
Glass stirring rod
pH meter or pH indicator strips
Pre-treatment of Fibers
Before dyeing, it is crucial to scour the wool or silk fibers to remove any impurities, oils, or sizes that could hinder dye uptake.
Prepare a scouring bath with 1-2 g/L of a non-ionic detergent in distilled water.
Immerse the weighed fiber into the bath and heat to 60-70°C for 30 minutes, with gentle agitation.
Rinse the fiber thoroughly with warm water, followed by a cold water rinse until the water runs clear.
Gently squeeze out excess water. The fiber should be damp before introducing it to the dyebath.
Preparation of the Dyebath
Calculate the required amount of Acid Red 213 dye based on the dry weight of the fiber (e.g., for a 1% owf on 10g of wool, 0.1g of dye is needed).
Create a paste of the dye powder with a small amount of warm water to ensure it is fully wetted.
Gradually add hot water to the paste while stirring to dissolve the dye completely.
In the dyeing vessel, add the calculated volume of water to achieve the desired liquor ratio.
Add the dissolved Glauber's Salt (if used) to the dyebath and stir until dissolved. Glauber's salt acts as a leveling agent, promoting even dye distribution.
Add the dissolved dye solution to the dyebath and stir thoroughly.
Adjust the pH of the dyebath to the desired range using a dilute solution of acetic acid or citric acid.
Dyeing Procedure for Wool
Introduce the pre-wetted wool into the prepared dyebath at approximately 40°C.
Slowly raise the temperature of the dyebath to 90-100°C (a gentle simmer) over a period of 30-45 minutes.[3]
Maintain this temperature for 45-60 minutes, with occasional gentle stirring to ensure even dyeing.[3]
After the dyeing time has elapsed, allow the dyebath to cool down gradually before removing the wool. Rapid cooling can damage the fiber.
Rinse the dyed wool with warm water, followed by cold water, until the water runs clear.
A final rinse with a small amount of acetic acid can help to restore the pH of the fiber and improve its handle.
Gently squeeze out excess water and air dry.
Dyeing Procedure for Silk
Introduce the pre-wetted silk into the prepared dyebath at approximately 40°C.
Gradually increase the temperature to 85-95°C over 30 minutes.[4]
Hold the temperature for 30-45 minutes, stirring gently from time to time.[4]
Allow the dyebath to cool down slowly before removing the silk.
Rinse the dyed silk as described for wool.
Squeeze out excess water and allow to air dry away from direct sunlight.
Visualizations
Experimental workflow for dyeing wool and silk with Acid Red 213.
Chemical interaction between Acid Red 213 and protein fibers.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acid Red 213 (C.I. 156751) is a synthetic acid dye belonging to the azo class of compounds.[1] In histological applications, acid dyes are utilized for their affinity to bind with cationic (basic) components within tissue sections.[2][3] These dyes carry a negative charge (anionic) and are primarily attracted to positively charged proteins in the cytoplasm, muscle, and connective tissue, making them excellent cytoplasmic or counterstains.[2][3] This protocol provides a comprehensive, step-by-step guide for the application of Acid Red 213 staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle of Staining:
The mechanism of staining with Acid Red 213 follows the basic principles of electrostatic interaction. Tissue proteins, such as collagen and cytoplasmic proteins, are amphoteric. In acidic solutions, their amino groups (-NH2) become protonated (-NH3+), resulting in a net positive charge. The anionic sulfonate groups (-SO3-) on the Acid Red 213 dye molecule are then electrostatically attracted to these positively charged sites, resulting in the characteristic red or pink staining of these tissue components.[4]
Materials and Reagents
A comprehensive list of necessary reagents and their preparation is detailed below.
Reagent/Material
Preparation/Notes
Fixative
10% Neutral Buffered Formalin is standard for FFPE tissue preservation.[5][6]
Paraffin Wax
Histology grade.
Microscope Slides
Superfrost Plus or gelatin-coated slides are recommended for enhanced tissue adhesion.[5][7]
100% (Anhydrous), 95%, 70%, and 50% solutions prepared with distilled water.[8][9]
Distilled or Deionized Water
For rehydration and rinsing steps.
Acid Red 213 Staining Solution
Prepare a 0.5% - 1.0% (w/v) solution of Acid Red 213 powder in distilled water. Add 0.5% (v/v) Glacial Acetic Acid to acidify the solution and enhance staining. Mix well. Note: Optimal concentration may require validation.
Differentiating Solution (Optional)
1% Acetic Acid in distilled water.
Mounting Medium
A permanent, resinous mounting medium compatible with xylene (e.g., DPX).[10]
Coverslips
Appropriate size for the tissue section.
Experimental Protocol
This protocol outlines the complete workflow from deparaffinization to final mounting.
I. Deparaffinization and Rehydration
This critical initial step removes the paraffin wax embedding the tissue, allowing aqueous stains to penetrate the sample.[8][11][12]
Melt Paraffin: Place slides in a 55-60°C oven for 10-15 minutes to melt the paraffin wax.[5]
Deparaffinize: Immerse slides in two to three changes of xylene (or substitute) to completely dissolve the paraffin.[9][11][13]
Rehydrate: Gradually rehydrate the tissue sections by immersing them through a series of graded ethanol solutions. This gradual process prevents tissue distortion.[8][12] Finally, rinse with water.
II. Staining with Acid Red 213
Staining: Immerse the rehydrated slides in the prepared Acid Red 213 staining solution.
Rinse: Briefly wash the slides in distilled water to remove excess, unbound stain.[2]
Differentiation (Optional): If the staining is too intense, briefly dip the slides in a 1% acetic acid solution for a few seconds to remove excess stain from the cytoplasm, providing better contrast.
Wash: Wash slides in running tap water for 1-5 minutes to stop the differentiation process.[2]
III. Dehydration, Clearing, and Mounting
After staining, the tissue must be dehydrated again to be compatible with the non-aqueous mounting medium.[13][14]
Dehydrate: Pass the slides through a series of graded ethanol solutions with increasing concentrations.[2][14]
Clear: Immerse the slides in xylene (or substitute) to remove the ethanol. The tissue will become transparent.[14]
Mount: Apply a drop of permanent mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.[14]
Dry: Allow the slides to dry completely, typically overnight, before microscopic examination.
Quantitative Data Summary
The following table provides recommended incubation times for each step of the protocol. These times may be adjusted based on tissue thickness and type.[8][13]
Step
Reagent
Incubation Time
Number of Changes
1. Deparaffinization
Xylene (or substitute)
5 - 10 minutes each
2 - 3
2. Rehydration
100% Ethanol
3 - 10 minutes each
2
95% Ethanol
3 - 10 minutes each
2
70% Ethanol
3 - 10 minutes
1 - 2
50% Ethanol (Optional)
3 - 5 minutes
1 - 2
Distilled Water
5 minutes
2
3. Staining
Acid Red 213 Solution
1 - 5 minutes
1
4. Rinsing
Distilled Water
Brief rinse
1
5. Dehydration
95% Ethanol
1 - 2 minutes each
2
100% Ethanol
2 - 3 minutes each
2 - 3
6. Clearing
Xylene (or substitute)
5 minutes each
2
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the staining procedure.
Caption: Workflow for Acid Red 213 Staining of Paraffin-Embedded Tissues.
Expected Results & Troubleshooting
Expected Results: Cytoplasm, muscle fibers, collagen, and erythrocytes will be stained in varying shades of red and pink. Nuclei will remain unstained unless a nuclear stain (e.g., Hematoxylin) is applied prior to the Acid Red 213 step.
Troubleshooting:
Weak or No Staining: May result from incomplete deparaffinization, exhausted staining solution, or incorrect pH. Ensure fresh solutions and complete removal of paraffin.[8]
Overstaining: Reduce the incubation time in the Acid Red 213 solution or use the optional differentiation step.
Water Droplet Artifacts: This occurs if dehydration is incomplete before clearing and mounting. Ensure anhydrous ethanol is used and incubation times are sufficient.[13]
Residual Paraffin: If sections appear opaque or patchy, extend the time in xylene during the deparaffinization step.[9]
Application of Acid Red 213 in Leather Dyeing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Acid Red 213, also known by its C.I. name Acid Red 213 and CAS number 12715-60-5, is a monoazo 1:2 cobalt complex dye.[1][2] It presents as a r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 213, also known by its C.I. name Acid Red 213 and CAS number 12715-60-5, is a monoazo 1:2 cobalt complex dye.[1][2] It presents as a red-brown powder that is soluble in water.[1][3] This dye is utilized in the dyeing of various protein-based materials, including wool, silk, and polyamide fibers, and finds significant application in the leather industry.[1][3] Its chemical structure and properties make it suitable for achieving vibrant, lasting coloration on leather substrates. Acid dyes, in general, are valued in leather dyeing for their ability to deeply penetrate the material, resulting in even and consistent coloring, which is crucial for high-quality leather goods.[4]
The fastness of a dye refers to the resistance of the color to fading or running under various conditions. The following table summarizes the fastness properties of a commercial Acid Red 213 product. The ratings are on a scale of 1 to 5 (or 1-8 for light fastness), where a higher number indicates better fastness.
Fastness Test
Rating
Light Fastness
7
Washing Fastness (Staining on Cotton)
5
Washing Fastness (Staining on Nylon)
2-3
Washing Fastness (Fading)
4-5
Fastness to Chlorinated Water (50mg/l)
3-4
Rubbing (Dry)
5
Rubbing (Wet)
5
Data sourced from a commercial product datasheet for Skyacido® Acid Red 213.[5]
Thermodynamic and Sorption Data
A study investigating the dyeing of chromed leather with Acid Red 213 provided insights into its sorption behavior. The dye was characterized as hydrophobic.[6] The equilibrium of the dyeing process was reached faster at a higher temperature (45°C).[6] The adsorption of Acid Red 213 by leather fibers was found to be a spontaneous process, as indicated by the Gibbs energy changes.[6] The positive change in enthalpy suggests that the driving force of the dyeing process is the change in entropy.[6]
Parameter
Value Range
Conditions
Saturation Concentration
0.32–0.43 mmol/g
Temperature and leather type dependent
Sorption Ability (QL)
Increases with temperature
-
Equilibrium Constant (KL)
-
-
Gibbs Energy Change (ΔG)
Negative (spontaneous process)
-
Enthalpy Change (ΔH)
Positive
-
Entropy Change (ΔS)
Positive
-
Data adapted from a study on chromed leather dyeing.[6]
Experimental Protocols
The following protocols are generalized for the application of acid dyes to leather and should be optimized for specific leather types and desired outcomes.
Protocol 1: Standard Drum Dyeing of Chrome-Tanned Leather
This protocol outlines a typical procedure for dyeing chrome-tanned leather in a rotating drum.
Materials:
Chrome-tanned leather (wet blue), shaved to desired thickness
Acid Red 213 dye
Formic acid (85%)
Ammonium sulfate
Sodium sulfate (Glauber's salt)
Anionic or nonionic penetrating/leveling agent
Water
Procedure:
Washing: The shaved wet blue leather is placed in a dyeing drum. Wash the leather with water at 35°C for 15-20 minutes to remove any residual salts and impurities. Drain the float.
Neutralization: Add fresh water (100-200% on shaved weight) at 35°C. Add 1-2% of a neutralizing agent (e.g., sodium formate or sodium bicarbonate) and run the drum for 45-60 minutes. The pH of the cross-section should be between 4.5 and 5.5. Drain the float and wash the leather.
Dyeing:
Add fresh water (100-200% on shaved weight) at 40°C.
Add 5-10% sodium sulfate and 1-3% ammonium sulfate to the bath and run for 10 minutes to ensure even distribution.[7] This helps in achieving level dyeing.
Dissolve the required amount of Acid Red 213 (e.g., 1-5% on shaved weight) in hot water (60-70°C) and add it to the drum through the axle.
Run the drum for 20 minutes to allow for dye penetration.
Slowly add 2-4% formic acid, diluted 1:10 with water, in three intervals of 10-15 minutes.[9] This will gradually lower the pH to 3.5-4.0, fixing the dye to the leather.
Run the drum for a final 30-45 minutes.
Check for dye exhaustion from the bath. The float should be almost clear.
Washing and Finishing:
Drain the dye bath.
Wash the leather thoroughly with water at 35°C until the water runs clear.
The leather can then proceed to subsequent fatliquoring and finishing processes.
Protocol 2: Dyeing of Vegetable-Tanned Leather
Vegetable-tanned leather is more sensitive to high temperatures.
Procedure:
Preparation: The vegetable-tanned leather should be properly sammied (partially dried to an even moisture content).
Dyeing:
Use a dye bath with 100-300% water on the leather weight at an initial temperature of 30°C.
Add a suitable leveling agent.
Add the pre-dissolved Acid Red 213 dye.
Run the drum for 30 minutes for penetration.
Slowly increase the temperature to a maximum of 40-50°C.[8]
Run for 45-90 minutes depending on the desired shade intensity and penetration.
Fixation:
Gradually add 1-3% formic acid (diluted) to the dye bath to lower the pH and fix the dye.
Continue running the drum for 30 minutes after the final acid addition.
Washing: Drain the dye bath and wash the leather with water.
Diagrams
Caption: Workflow for the drum dyeing of leather with Acid Red 213.
Caption: Simplified mechanism of Acid Red 213 fixation on leather fibers.
Application Notes and Protocols: Staining of Polyamide and Viscose Fabrics with Acid Red 213
Introduction Acid Red 213 is a pre-metallized acid dye belonging to the single azo, 1:2 cobalt complex class.[1] Such dyes are noted for their excellent fastness properties, particularly light fastness. They are primaril...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Acid Red 213 is a pre-metallized acid dye belonging to the single azo, 1:2 cobalt complex class.[1] Such dyes are noted for their excellent fastness properties, particularly light fastness. They are primarily used for dyeing protein and synthetic polyamide fibers. This document provides detailed application notes and experimental protocols for the use of Acid Red 213 in the staining of polyamide (nylon) and modified viscose (rayon) fabrics, tailored for researchers and scientists. While polyamide possesses a natural affinity for acid dyes, viscose, a regenerated cellulosic fiber, requires chemical modification to enable dye uptake.
1. Dye and Fabric Characteristics
1.1. Acid Red 213
Acid Red 213 is a water-soluble anionic dye.[2] Its key characteristics are summarized in the table below.
Polyamide is a synthetic polymer containing repeating amide linkages (-CO-NH-). The polymer chains are terminated with amine (-NH₂) and carboxylic acid (-COOH) groups.[5] In an acidic medium, the terminal amine groups become protonated (-NH₃⁺), creating cationic sites that strongly attract anionic acid dyes.[2][6] This ionic interaction is the primary mechanism for dyeing polyamide with acid dyes.
1.3. Viscose (Rayon)
Viscose is a regenerated cellulose fiber. Its polymer backbone consists of glucose units with abundant hydroxyl (-OH) groups. Unlike polyamide, viscose lacks cationic sites and therefore has no substantive affinity for anionic acid dyes.[7][8] To achieve staining with Acid Red 213, the viscose must first be cationized to introduce positive charges onto the fiber surface.
Staining of Polyamide Fabric
2.1. Principle of Dyeing
The dyeing of polyamide with Acid Red 213 is an exhaustion process governed by pH and temperature. The anionic sulfonate groups (R-SO₃⁻) on the dye molecule form strong ionic bonds with the protonated amine groups (P-NH₃⁺) on the polyamide fiber under acidic conditions.[5][6] Careful control of pH and a gradual increase in temperature are essential to ensure even dye penetration and prevent rapid, uneven uptake known as "barriness".[5]
Caption: Mechanism of Acid Dye Adsorption on Polyamide Fiber.
2.2. Experimental Protocol for Polyamide Dyeing
This protocol is designed for laboratory-scale exhaust dyeing.
Materials and Reagents:
Polyamide fabric (scoured)
Acid Red 213
Acetic acid (CH₃COOH)
Sodium acetate (CH₃COONa) or an acid donor like Sandacid VS™
Non-ionic leveling agent
Distilled water
Liquor Ratio: 40:1
Procedure:
Dye Bath Preparation: Prepare a dyebath containing:
Acid Red 213 (e.g., 1.0% on weight of fiber, o.w.f)
Non-ionic leveling agent (e.g., 1.0% o.w.f)
Dyeing Cycle:
Add the polyamide fabric to the dyebath at 40°C.
Set the initial pH of the bath to approximately 6.5 using a sodium acetate buffer.[9]
Run the sample for 10 minutes.
Gradually add a dilute solution of acetic acid to begin lowering the pH.
Increase the temperature to 98-100°C at a rate of 1.5°C/minute.[9][10]
During the temperature rise, the pH should gradually decrease to a range of 4.0-4.5 to facilitate dye exhaustion.[9]
Hold the temperature at 98-100°C for 45-60 minutes.
Cool the dyebath to 70°C.
Post-Treatment:
Rinse the dyed fabric thoroughly with cold water.
Perform a reduction clearing (soaping) treatment in a bath containing a non-ionic detergent at 60°C for 15 minutes to remove unfixed surface dye and improve wet fastness.
Rinse with warm water, then cold water.
Air dry the fabric.
Caption: Experimental Workflow for Dyeing Polyamide with Acid Red 213.
2.3. Performance Data for Acid Red 213 on Polyamide
The following table summarizes typical fastness properties of Acid Red 213 on polyamide fibers. Ratings are based on a scale of 1 (poor) to 5 (excellent), except for light fastness which is rated 1 to 8.
To stain viscose with Acid Red 213, the fabric must first be treated to introduce cationic dye sites. A common method involves using chitosan, a biopolymer with amine groups, and citric acid as an eco-friendly cross-linking agent.[7] The citric acid is believed to form ester bonds with the hydroxyl groups of both the cellulose and the chitosan, grafting the chitosan to the viscose fiber.[7] The free amine groups on the now-grafted chitosan can be protonated in an acidic dyebath, creating the necessary cationic sites (-NH₃⁺) for ionic bonding with the anionic Acid Red 213.
Caption: Mechanism of Viscose Cationization for Acid Dye Affinity.
3.2. Experimental Protocol for Viscose Staining
This is a two-part process: cationization followed by dyeing.
Prepare a treatment bath containing, for example, 20 g/L chitosan, 50 g/L citric acid, and 25 g/L SHP (50% w/w of CA).[7] Dissolve the chitosan in a dilute acetic acid solution first.
Immerse the viscose fabric in the solution and then pass it through a laboratory padder to achieve a wet pick-up of ~80-90%.
Dry the padded fabric at 80-90°C for 5 minutes.
Cure the dried fabric at 170°C for 2-3 minutes to facilitate the cross-linking reaction.[7]
Thoroughly rinse the modified fabric to remove unreacted chemicals.
Part B: Dyeing of Cationized Viscose
Procedure:
Use the same dyebath recipe and a similar dyeing cycle as described in the polyamide protocol (Section 2.2).
The dyeing mechanism now relies on the introduced cationic sites, so pH control remains critical for achieving a level result. Start the process at a near-neutral pH and gradually decrease it to 4.0-4.5 to promote dye exhaustion.
Conduct post-treatment as described for polyamide to ensure good wet fastness.
3.3. Performance Data for Acid Red 213 on Modified Viscose
Quantitative data on the color fastness and color strength (K/S) of Acid Red 213 specifically on chitosan-modified viscose is not widely available and would require experimental determination. The following table provides a template for the data that should be collected and evaluated.
Fastness Property
ISO Standard
Expected Performance
Color Strength (K/S)
-
To be determined
Light Fastness
ISO 105-B02
To be determined
Washing Fastness
ISO 105-C06
To be determined
Rubbing Fastness (Dry)
ISO 105-X12
To be determined
Rubbing Fastness (Wet)
ISO 105-X12
To be determined
Safety Precautions
Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Dye powders should be handled in a well-ventilated area or fume hood to avoid inhalation. All chemical waste should be disposed of in accordance with institutional and local regulations.
How to prepare a working solution of Acid Red 213 for microscopy.
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the preparation and use of an Acid Red 213 working solution for microscopic staining of tissue secti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of an Acid Red 213 working solution for microscopic staining of tissue sections. Due to the limited availability of established protocols for Acid Red 213 in microscopy, this guide is adapted from standard procedures for similar anionic dyes, such as Ponceau S and Acid Red 315.
Introduction
Acid Red 213 is a water-soluble, anionic azo dye.[1] Its chemical structure allows it to bind to positively charged components within cells, primarily proteins. This property makes it a potential candidate for a counterstain in various histological applications, providing a red or pink coloration to cytoplasm and other protein-rich structures.
Physicochemical Properties and Safety Data
A summary of the known properties and safety information for Acid Red 213 is presented in the table below.
Experimental Protocol: Staining of Paraffin-Embedded Tissue Sections
This protocol is adapted from established methods for other acid dyes and should be optimized for specific tissues and experimental requirements.
Materials
Acid Red 213 powder
Distilled or deionized water
Glacial acetic acid
Xylene
Ethanol (100%, 95%, 70%)
Mounting medium
Paraffin-embedded tissue sections on slides
Preparation of Staining Solutions
1% (w/v) Acid Red 213 Stock Solution:
Weigh 1.0 g of Acid Red 213 powder.
Dissolve in 100 mL of distilled water.
Stir until fully dissolved. Gentle heating may be applied if necessary.
Store in a labeled, airtight container at room temperature, protected from light.
0.1% - 0.5% (w/v) Acid Red 213 Working Solution (pH 2-3):
To prepare a 0.1% solution, dilute 10 mL of the 1% stock solution with 90 mL of distilled water. For a 0.5% solution, dilute 50 mL of the 1% stock solution with 50 mL of distilled water.
Add glacial acetic acid dropwise to adjust the pH to between 2 and 3. A common starting point is to add 1 mL of glacial acetic acid to 100 mL of the working solution.
Verify the pH using a pH meter.
Staining Procedure
Deparaffinization and Rehydration:
Immerse slides in two changes of xylene for 5 minutes each.
Immerse in two changes of 100% ethanol for 3 minutes each.
Immerse in two changes of 95% ethanol for 3 minutes each.
Immerse in one change of 70% ethanol for 3 minutes.
Rinse gently in running tap water.
Staining:
Immerse slides in the Acid Red 213 working solution for 5-10 minutes. Staining time may need to be adjusted based on tissue type and desired intensity.
Dehydration and Mounting:
Quickly rinse the slides in distilled water.
Dehydrate the sections through graded ethanols:
70% ethanol for 1 minute.
95% ethanol for 1 minute.
Two changes of 100% ethanol for 2 minutes each.
Clear the sections in two changes of xylene for 3 minutes each.
Mount with a permanent mounting medium.
Experimental Workflow
Figure 1. Experimental workflow for staining with Acid Red 213.
Expected Results
Properly stained sections should exhibit red or pink staining in the cytoplasm, collagen, and muscle fibers, while nuclei will remain unstained. The intensity of the stain can be modulated by adjusting the concentration of the working solution and the incubation time.
Troubleshooting
Weak Staining: Increase the concentration of the Acid Red 213 working solution, prolong the staining time, or ensure the pH of the staining solution is sufficiently acidic.
Overstaining: Decrease the concentration of the working solution or shorten the staining time. A brief rinse in a differentiating solution (e.g., 0.1% acetic acid in 70% ethanol) can be tested to remove excess stain.
Precipitate on Tissue: Filter the staining solution before use. Ensure proper rinsing between steps.
Disclaimer: This protocol is an adaptation and should be considered a starting point. Optimization by the end-user is crucial for achieving desired results. Always adhere to laboratory safety guidelines when handling chemicals.
Application Notes and Protocols: Acid Red 213 as a Histological Counterstain
For Researchers, Scientists, and Drug Development Professionals Disclaimer Extensive literature searches did not yield specific established protocols or quantitative data for the use of C.I. Acid Red 213 (CAS 12715-60-5)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific established protocols or quantitative data for the use of C.I. Acid Red 213 (CAS 12715-60-5) as a counterstain in histological studies. The following application notes and protocols are based on the general principles of using acid dyes as counterstains in histology.[1] These should be considered as a starting point, and optimization of staining parameters is crucial for achieving desired results with Acid Red 213 for any specific tissue type and application.
Introduction to Acid Dyes as Counterstains
In histological staining, counterstains are used to provide a contrasting color to the primary stain, enabling the clear visualization of different cellular structures.[1] Acid dyes, which are anionic (carry a negative charge), are commonly employed as counterstains. They are attracted to and bind with cationic (positively charged) components in tissue, which are primarily proteins found in the cytoplasm, muscle, and connective tissue.[1] This electrostatic interaction makes acid dyes excellent for staining the cytoplasm and extracellular matrix, often in conjunction with a nuclear stain like hematoxylin, which stains the cell nucleus a blue-purple color.[1]
The intensity of staining by acid dyes is pH-dependent, with an acidic environment enhancing the staining by increasing the positive charges on tissue proteins.[1] Differentiation, the process of removing excess stain to improve contrast, is typically achieved using a weak acid or alcohol solution.[1]
Data Presentation: Comparison of Common Acid Counterstains
While specific quantitative data for Acid Red 213 as a histological counterstain is unavailable, the following table summarizes the properties of commonly used acid dyes to provide a general comparison. The optimal staining time and resulting color can vary based on the specific protocol, tissue type, and fixation method used.
Dye Name
C.I. Number
Typical Color
Typical Staining Time
Key Characteristics
Eosin Y
45380
Pink to Red
30 seconds - 2 minutes
The most common counterstain used in the Hematoxylin and Eosin (H&E) stain; provides excellent cytoplasmic detail.[1]
Acid Fuchsin
42685
Red
1 - 5 minutes
A key component of Masson's trichrome and Van Gieson stains for differentiating muscle and collagen.[1]
Light Green SF Yellowish
42095
Green
1 - 5 minutes
Often used in trichrome stains to provide a contrasting color for collagen.[1]
Aniline Blue
42780
Blue
5 - 15 minutes
Used in Mallory's trichrome stain for highlighting connective tissue.[1]
Experimental Protocols
The following is a generalized protocol for the use of an acid dye as a counterstain to hematoxylin for paraffin-embedded tissue sections. This protocol would need to be optimized for Acid Red 213.
Materials:
Deparaffinization and rehydration reagents: Xylene, graded alcohols (100%, 95%, 70%)
Distilled water
Harris' Hematoxylin solution
1% Acid Alcohol (1% HCl in 70% ethanol)
Scott's Tap Water Substitute or running tap water
Acid Red 213 solution (e.g., 0.5-1.0% w/v in distilled water with 0.5% acetic acid, requires optimization)
Dehydration reagents: graded alcohols (95%, 100%)
Clearing agent: Xylene or a xylene substitute
Permanent mounting medium
Protocol:
Deparaffinization and Rehydration:
Immerse slides in two changes of xylene for 5 minutes each.
Transfer slides through two changes of 100% alcohol for 3 minutes each.
Transfer slides through two changes of 95% alcohol for 3 minutes each.
Application Notes and Protocols for Studying Textile Dyeing Kinetics with Acid Red 213
Authored for Researchers, Scientists, and Drug Development Professionals Introduction Acid dyes are a class of anionic dyes widely used for dyeing protein fibers such as wool, silk, and nylon. The efficacy of the dyeing...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Acid dyes are a class of anionic dyes widely used for dyeing protein fibers such as wool, silk, and nylon. The efficacy of the dyeing process is critically dependent on various parameters, including temperature, pH, dye concentration, and dyeing time. Understanding the kinetics of the dyeing process is essential for optimizing these parameters to achieve desirable and reproducible color fastness, levelness, and dye uptake. This document provides a detailed experimental design for studying the dyeing kinetics of Acid Red 213 on textile substrates.
Acid Red 213 is a single azo, 1:2 cobalt complex dye, soluble in water, and is used for dyeing wool, silk, polyamide fiber, and their blends.[1][2] The study of its dyeing kinetics involves determining the rate of dye absorption and the equilibrium dye distribution between the dye bath and the textile fiber.[3] This allows for the evaluation of thermodynamic and kinetic parameters such as affinity, enthalpy, entropy, and activation energy of diffusion.[3][4]
Theoretical Background
The textile dyeing process is a complex interplay of thermodynamics and kinetics.[5] Heat provides the necessary energy for dye molecules to overcome the energy barrier for diffusion and penetrate the fiber structure.[5][6] The process is governed by the principles of thermodynamics, where the system tends towards a state of maximum entropy.[6]
The mechanism of acid dyeing involves the protonation of amino groups in the fibers under acidic conditions, creating cationic sites that interact with the anionic dye molecules through ionic bonding, hydrogen bonding, and van der Waals forces.[7][8]
Several models are used to describe the kinetics and equilibrium of the dyeing process:
Adsorption Isotherms: Langmuir and Freundlich isotherms are commonly used to describe the equilibrium relationship between the amount of dye adsorbed onto the fiber and the concentration of dye in the bath.[3][9][10][11][12][13] The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.[13]
Kinetic Models: Pseudo-first-order and pseudo-second-order models are employed to describe the rate of dye adsorption.[14][15][16][17] The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption.[15]
Experimental Design and Protocols
A comprehensive study of the dyeing kinetics of Acid Red 213 involves a series of experiments to investigate the effects of various parameters.
Materials and Equipment
Textile Substrate: Wool, silk, or nylon fabric/yarn.
Household white vinegar (alternative for pH adjustment)[19][20]
Citric acid (alternative for pH adjustment)[19][20]
Equipment:
Laboratory-scale dyeing machine (e.g., Roaches Pyrotec IR dyeing machine)[18] or a thermostatically controlled water bath with beakers.
Spectrophotometer for measuring dye concentration.
pH meter.
Analytical balance.
Glassware (beakers, pipettes, volumetric flasks).
Experimental Workflow
Caption: Experimental workflow for studying textile dyeing kinetics.
Protocol 1: Preparation of Materials
Fabric Preparation: Scour the textile substrate to remove any impurities that might interfere with dyeing.[8] This is typically done by washing the fabric in a solution of a non-ionic detergent, followed by thorough rinsing with distilled water.
Dye Stock Solution: Prepare a stock solution of Acid Red 213 (e.g., 1 g/L) by accurately weighing the dye powder and dissolving it in a known volume of distilled water.[21]
Protocol 2: Dyeing Procedure
Dye Bath Preparation: Prepare dye baths with the desired initial dye concentration by diluting the stock solution. Adjust the pH of the dye bath to the desired level (e.g., pH 4-6 for acid dyes) using acetic acid or another suitable acid.[8] Add a leveling agent like sodium sulfate if required.[18]
Dyeing:
Introduce the pre-wetted textile sample into the dye bath at a specific liquor ratio (e.g., 40:1).[22]
Start the dyeing process at a lower temperature (e.g., 40°C) and gradually raise it to the desired dyeing temperature (e.g., 80-100°C) at a controlled rate (e.g., 2°C/min).[7][22]
Maintain the dyeing at the set temperature for a specified duration.
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the dye bath solution for analysis.
Protocol 3: Determination of Dye Uptake
Spectrophotometric Analysis: Measure the absorbance of the withdrawn dye bath samples at the wavelength of maximum absorbance (λmax) for Acid Red 213 using a spectrophotometer.
Calculation of Dye Concentration: Use a pre-determined calibration curve of absorbance versus dye concentration to determine the concentration of the dye in the bath at each time point.
Calculation of Dye Uptake: The amount of dye adsorbed by the fabric at time 't' (qt in mg/g) can be calculated using the following equation:
qt = (C₀ - Ct) * V / W
Where:
C₀ is the initial dye concentration (mg/L).
Ct is the dye concentration at time 't' (mg/L).
V is the volume of the dye bath (L).
W is the weight of the fabric (g).
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Effect of Initial Dye Concentration on Dye Uptake
Time (min)
Dye Uptake (mg/g) at C₀ = X mg/L
Dye Uptake (mg/g) at C₀ = Y mg/L
Dye Uptake (mg/g) at C₀ = Z mg/L
5
10
20
30
60
90
| 120 | | | |
Table 2: Effect of Temperature on Dyeing Kinetics
Time (min)
Dye Uptake (mg/g) at T = 60°C
Dye Uptake (mg/g) at T = 80°C
Dye Uptake (mg/g) at T = 100°C
5
10
20
30
60
90
| 120 | | | |
Table 3: Kinetic Model Parameters
Kinetic Model
Parameters
Value
R²
Pseudo-First-Order
qe (mg/g)
k₁ (min⁻¹)
Pseudo-Second-Order
qe (mg/g)
| | k₂ (g/mg·min) | | |
Table 4: Adsorption Isotherm Parameters
Isotherm Model
Parameters
Value
R²
Langmuir
q_max (mg/g)
K_L (L/mg)
Freundlich
K_F ((mg/g)(L/mg)¹/ⁿ)
| | n | | |
Data Analysis and Modeling
The experimental data will be fitted to kinetic and isotherm models to understand the dyeing mechanism.
Kinetic Modeling
Caption: Logical relationship for kinetic modeling of dyeing data.
Adsorption Isotherm Modeling
Caption: Logical relationship for adsorption isotherm modeling.
Conclusion
This document provides a framework for the systematic investigation of the dyeing kinetics of Acid Red 213 on textile fibers. By following these protocols and data analysis methods, researchers can gain a comprehensive understanding of the dyeing process, enabling the optimization of dyeing conditions for improved efficiency and product quality. The application of kinetic and isotherm models will provide valuable insights into the underlying mechanisms of dye adsorption.
Application Notes and Protocols for Bioremediation of Acid Red 213 in Textile Effluents
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Acid Red 213, a single azo dye, is utilized in the textile industry for dyeing wool, silk, and polyamide fibers.[1] The discharge of...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 213, a single azo dye, is utilized in the textile industry for dyeing wool, silk, and polyamide fibers.[1] The discharge of effluents containing such dyes into water bodies poses significant environmental and health concerns, as many azo dyes and their breakdown products are toxic and carcinogenic.[2] Bioremediation presents an eco-friendly and cost-effective alternative to conventional physicochemical treatment methods for the decolorization and degradation of these textile dyes.[3] This document provides detailed application notes and standardized protocols for conducting bioremediation studies on Acid Red 213, leveraging microbial processes for the detoxification of textile wastewater. The methodologies outlined are based on established practices for the bioremediation of similar azo dyes and are intended to serve as a comprehensive guide for researchers in this field.
Data Presentation: Bioremediation Parameters
Effective bioremediation of azo dyes is contingent on several key physicochemical parameters that influence microbial growth and enzymatic activity. The following tables summarize typical optimal conditions for the degradation of acidic azo dyes by various microorganisms, which can be used as a starting point for the optimization of Acid Red 213 bioremediation.
Table 1: Optimal Physicochemical Conditions for Bacterial Bioremediation of Acid Dyes
The following are detailed protocols for the key stages of a bioremediation study involving Acid Red 213.
Protocol 1: Isolation and Screening of Acid Red 213 Degrading Microorganisms
Sample Collection : Collect soil and water samples from areas contaminated with textile effluents.
Enrichment : In a 250 mL Erlenmeyer flask, add 100 mL of sterile Bushnell-Haas (BH) medium. Supplement the medium with 100 mg/L of Acid Red 213 as the sole carbon source. Inoculate with 1 g of soil or 1 mL of water sample.
Incubation : Incubate the flasks at 35°C on a rotary shaker at 120 rpm for 7 days.
Isolation : After the incubation period, perform serial dilutions of the enrichment culture and plate on BH agar plates containing 100 mg/L Acid Red 213.
Screening : Incubate the plates at 35°C for 48-72 hours. Select colonies that form a clear zone of decolorization around them for further studies.
Protocol 2: Batch Decolorization Studies
Inoculum Preparation : Prepare a fresh culture of the selected microbial isolate in a suitable growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) for 24 hours.
Experimental Setup : In 250 mL Erlenmeyer flasks, add 100 mL of sterile mineral salt medium (MSM) supplemented with Acid Red 213 at a desired concentration (e.g., 100 mg/L).
Inoculation : Inoculate the flasks with 1.0 mL of the microbial suspension.
Incubation : Incubate the flasks under optimized conditions (e.g., 37°C, pH 7.0, and 150 rpm).
Analysis : At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot of the culture medium. Centrifuge at 10,000 rpm for 15 minutes to pellet the biomass.
Quantification : Measure the absorbance of the supernatant at the maximum wavelength of Acid Red 213 using a UV-Vis spectrophotometer. The percentage of decolorization can be calculated using the formula:
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 3: Analytical Methods for Degradation Analysis
UV-Vis Spectroscopy : To monitor the decolorization process by observing the decrease in the peak absorbance of the dye.
Fourier Transform Infrared (FTIR) Spectroscopy : To identify changes in the functional groups of the dye molecule before and after bioremediation, confirming biodegradation.
High-Performance Liquid Chromatography (HPLC) : To separate and quantify the parent dye and its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) : To identify the volatile intermediate and final products of Acid Red 213 degradation, which helps in elucidating the degradation pathway.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a generalized pathway for the microbial degradation of azo dyes.
Caption: Experimental workflow for bioremediation of Acid Red 213.
Caption: Generalized microbial degradation pathway of azo dyes.
Concluding Remarks
The protocols and data presented herein provide a robust framework for initiating and conducting research on the bioremediation of Acid Red 213. It is imperative to note that the optimal conditions can vary significantly depending on the specific microbial strain employed. Therefore, systematic optimization of various process parameters is crucial for achieving maximum decolorization and degradation efficiency. Further studies focusing on the identification of metabolic intermediates and the enzymes involved will provide a deeper understanding of the degradation pathway and help in scaling up the process for industrial applications.
Application Notes and Protocols for Staining Amyloid with Red Dyes
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for the histological staining of amyloid fibrils using various red dyes. The inform...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the histological staining of amyloid fibrils using various red dyes. The information is intended to guide researchers in the selection and application of appropriate staining methods for the detection and characterization of amyloid deposits in tissue samples.
Introduction to Amyloid Staining with Red Dyes
The identification of amyloid plaques, a hallmark of several neurodegenerative diseases and other amyloidoses, is a critical aspect of both research and diagnostics. Histological staining remains a primary method for visualizing these protein aggregates. Red dyes, particularly Congo Red, have historically been the gold standard for this purpose due to their specific binding to the β-sheet-rich structure of amyloid fibrils. This binding results in a characteristic apple-green birefringence when viewed under polarized light, a highly specific indicator of amyloid.[1] Other red dyes, such as Sirius Red and various fluorescent probes, also offer effective means of amyloid detection.
The principle behind the staining of amyloid by dyes like Congo Red and Sirius Red lies in the formation of hydrogen bonds between the dye molecules and the β-pleated sheet structure of the amyloid fibrils.[2] The linear and planar structure of these dye molecules allows them to intercalate into the grooves of the amyloid fibril surface, aligning parallel to the fibril axis.[3][4] This regular alignment of dye molecules is responsible for the unique optical properties observed, including dichroism and the characteristic birefringence.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used red dyes in amyloid staining protocols.
Table 1: Traditional Red Dyes for Amyloid Staining
Dye
Typical Concentration
Incubation Time
Key Characteristics
Congo Red
0.5% in 50% alcohol
5 - 60 minutes
Apple-green birefringence under polarized light. Can also be visualized with fluorescence microscopy.[5][6][7][8]
Sirius Red F3B
0.1% in saturated picric acid
60 - 120 minutes
Stains amyloid red; also exhibits green birefringence under polarized light. Primarily used for collagen but also effective for amyloid.
Congo Red-Sirius Red Combination
Varies by protocol
Varies by protocol
Brighter staining and better contrast compared to Congo Red alone.[9]
Pagoda Red, RIT Scarlet No. 5, RIT Cardinal Red No. 9
Varies by protocol
Varies by protocol
Cotton dyes that stain amyloid a bright orange color.[9]
Table 2: Fluorescent Properties of Red Dyes for Amyloid Staining
Dye
Excitation Wavelength (nm)
Emission Wavelength (nm)
Notes
Congo Red
~497
~614
Exhibits red fluorescence upon binding to amyloid.[5][10]
Application of Acid Dyes in the Food Industry: Detailed Application Notes and Protocols
Introduction Acid dyes represent a class of synthetic, water-soluble colorants extensively utilized in the food and beverage industry to impart or restore color, enhancing the visual appeal and consumer acceptance of pro...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Acid dyes represent a class of synthetic, water-soluble colorants extensively utilized in the food and beverage industry to impart or restore color, enhancing the visual appeal and consumer acceptance of products. These dyes are characterized by their anionic nature, typically due to the presence of sulfonic acid groups, which allows for their application in acidic to neutral food matrices. Their vibrant and stable colors make them a popular choice for a wide range of applications, from beverages and confectionery to processed foods. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the food and drug development sectors.
Application Notes
Acid dyes are employed in a vast array of food products due to their high tinctorial strength, stability, and cost-effectiveness. Their application is, however, subject to stringent regulatory oversight by bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) to ensure consumer safety.[1][2]
General Properties and Applications:
Solubility: Acid dyes are readily soluble in water, making them easy to incorporate into aqueous food systems.
Color Range: They offer a wide spectrum of vibrant colors, including yellows, oranges, reds, blues, and greens.
Applications: Common applications include beverages, confectionery, baked goods, desserts, dairy products, and savory snacks.[3]
Stability: The stability of acid dyes is influenced by factors such as pH, light exposure, and temperature. Generally, they exhibit good stability in acidic conditions.[4][5]
Regulatory Landscape:
The use of acid dyes in food is strictly regulated, with approved lists of colorants and specified maximum usage levels for different food categories.[2][6] Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the FDA, and EFSA establish Acceptable Daily Intake (ADI) values based on extensive toxicological studies.[7][8][9] The ADI is the estimated amount of a substance that can be consumed daily over a lifetime without presenting an appreciable health risk.[1]
Data Presentation: Quantitative Overview of Common Food Acid Dyes
The following tables summarize key quantitative data for some of the most commonly used acid dyes in the food industry.
Table 1: Regulatory and Toxicological Information for Selected Food Acid Dyes
Table 2: Maximum Permitted Levels (MPL) of Selected Acid Dyes in Various Food Categories (EU Regulations)
Food Category
Tartrazine (E102)
Sunset Yellow FCF (E110)
Allura Red AC (E129)
Brilliant Blue FCF (E133)
Non-alcoholic flavored drinks
50 mg/L
50 mg/L
100 mg/L
100 mg/L
Confectionery
300 mg/kg
300 mg/kg
300 mg/kg
300 mg/kg
Fine bakery wares
100 mg/kg
50 mg/kg
200 mg/kg
200 mg/kg
Desserts
150 mg/kg
50 mg/kg
150 mg/kg
150 mg/kg
Edible ices
150 mg/kg
50 mg/kg
150 mg/kg
150 mg/kg
Note: MPLs can vary significantly based on the specific food product and regional regulations. Researchers should always consult the latest regulatory documents for their specific application.
Table 3: Stability of Common Food Acid Dyes
Dye
pH Stability
Light Stability
Heat Stability
Tartrazine
Good in acidic to neutral pH. Fades in alkaline conditions.
Fair; can fade upon prolonged exposure to light.
Good; generally stable at typical food processing temperatures.
Sunset Yellow FCF
Good in acidic to neutral pH. Color may change in strongly alkaline conditions.
Fair to good; more stable than Tartrazine.
Good; stable to heat treatment.
Allura Red AC
Excellent over a wide pH range.
Good; relatively stable to light.
Excellent; very stable to heat.
Brilliant Blue FCF
Good in acidic to neutral pH. Can fade in alkaline conditions.
Poor to fair; susceptible to fading.
Good; generally stable during processing.
Indigo Carmine
Poor in alkaline solutions; fades.
Poor; very sensitive to light.
Poor to fair; can degrade with heat.
Experimental Protocols
Accurate and reliable analytical methods are crucial for monitoring the concentration and stability of acid dyes in food products to ensure regulatory compliance and product quality.
Protocol 1: Determination of Tartrazine in a Beverage using High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the concentration of Tartrazine (FD&C Yellow No. 5) in a soft drink sample.
Materials:
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Tartrazine analytical standard
Acetonitrile (HPLC grade)
Ammonium acetate
Acetic acid
Deionized water
Syringe filters (0.45 µm)
Volumetric flasks and pipettes
Procedure:
Preparation of Mobile Phase:
Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.
Adjust the pH of the buffer to 4.5 with acetic acid.
The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
Preparation of Standard Solutions:
Prepare a stock solution of Tartrazine (e.g., 100 µg/mL) in deionized water.
From the stock solution, prepare a series of calibration standards ranging from 1 to 50 µg/mL by serial dilution with deionized water.
Sample Preparation:
Degas the beverage sample by sonication for 15-20 minutes.
Take a known volume of the degassed beverage (e.g., 5 mL) and dilute it with deionized water in a volumetric flask (e.g., 50 mL).
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
Column: C18 (4.6 x 250 mm, 5 µm)
Mobile Phase: Gradient elution with 20 mM ammonium acetate, pH 4.5 (A) and acetonitrile (B). A typical gradient could be:
0-5 min: 15% B
5-10 min: Increase to 40% B
10-12 min: Hold at 40% B
12-15 min: Return to 15% B
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Detector Wavelength: 425 nm (the maximum absorbance for Tartrazine)[11]
Column Temperature: 30 °C
Analysis and Quantification:
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
Inject the prepared sample solution.
Identify the Tartrazine peak in the sample chromatogram by comparing its retention time with that of the standard.
Quantify the concentration of Tartrazine in the sample using the calibration curve.
Protocol 2: Spectrophotometric Determination of Sunset Yellow FCF in a Powdered Drink Mix
Objective: To determine the concentration of Sunset Yellow FCF (FD&C Yellow No. 6) in a powdered drink mix using UV-Visible spectrophotometry.
Materials:
UV-Visible Spectrophotometer
Sunset Yellow FCF analytical standard
Deionized water
Volumetric flasks and pipettes
Analytical balance
Filter paper
Procedure:
Preparation of Standard Solutions:
Accurately weigh a known amount of Sunset Yellow FCF standard and dissolve it in deionized water to prepare a stock solution (e.g., 100 µg/mL).
Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with deionized water.
Sample Preparation:
Accurately weigh a known amount of the powdered drink mix (e.g., 1 g).
Dissolve the powder in a known volume of deionized water (e.g., 100 mL) in a volumetric flask.
Mix thoroughly to ensure complete dissolution of the dye.
If the solution is turbid, filter it through filter paper to remove any insoluble components.
Further dilute the sample solution with deionized water as necessary to bring the absorbance within the range of the calibration curve.
Spectrophotometric Measurement:
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax) for Sunset Yellow FCF, which is approximately 480 nm.
Use deionized water as a blank to zero the spectrophotometer.
Measure the absorbance of each standard solution and the prepared sample solution.
Quantification:
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
Determine the concentration of Sunset Yellow FCF in the sample solution from its absorbance using the calibration curve.
Calculate the amount of Sunset Yellow FCF in the original powdered drink mix, taking into account the initial weight and dilution factors.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of acid dyes in the food industry.
Common issues and solutions for uneven staining with acid dyes.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address common issues encountered during acid dyeing expe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address common issues encountered during acid dyeing experiments, with a focus on achieving uniform and reproducible staining.
Troubleshooting Guide: Uneven Staining
Uneven staining is a frequent issue in acid dyeing, manifesting as streaks, blotches, or shade variations. This guide provides a systematic approach to diagnosing and resolving these problems.
Question: My stained substrate shows streaks and patchiness. What are the potential causes and how can I fix this?
Answer: Streaks and patchiness are classic signs of uneven dye uptake. The primary causes can be broken down into several key areas of your experimental protocol.
Troubleshooting Workflow for Uneven Staining
Caption: Troubleshooting workflow for diagnosing and resolving uneven acid dye staining.
Detailed Breakdown of Causes and Solutions:
Potential Cause
Detailed Explanation
Recommended Solution
Improper Substrate Preparation
Natural fibers can contain oils, waxes, and sizings that repel dye, leading to uneven absorption[1]. Failure to thoroughly pre-wet the material can also cause blotchiness as the dye will rush to the areas that wet out first[2].
Scour the substrate with a detergent like Kieralon or a non-ionic detergent to remove any impurities[2][3]. Always pre-soak the material in water before introducing it to the dyebath to ensure even initial dye uptake[2].
Incorrect Dye Dissolving
Acid dye powders that are not fully dissolved can lead to "freckles" or small, dark spots on the substrate where the concentrated dye particle has landed[2].
Create a paste of the dye powder with a small amount of hot water before dissolving it into the larger volume of the dyebath. For colors that are difficult to dissolve, straining the dye solution through a fine mesh before adding it to the dyebath is recommended[2].
Rapid Temperature Increase
Heating the dyebath too quickly causes the dye to strike the substrate too fast, before it has had a chance to evenly distribute throughout the material[2][4]. This is particularly critical for nylon between 65°C and 85°C[5].
Begin the dyeing process at a lower temperature (e.g., 40-60°C) and gradually increase the temperature at a controlled rate, such as 1-2°C per minute[4][6].
Improper pH Control
Acid dyes require an acidic environment to bind to protein fibers[7]. If the pH is incorrect or fluctuates, it can lead to inconsistent dye uptake[6][8][9]. Adding the acid (like vinegar or citric acid) too early can cause the dye to fix prematurely and unevenly[2][4].
The optimal pH for most leveling acid dyes is between 4.5 and 5.5[6]. Add the acid to the dyebath only after the substrate has been added and has had time to become saturated with the dye solution (approximately 5-10 minutes)[2].
Insufficient Agitation/Overcrowding
If the substrate is not able to move freely within the dyebath, the dye can pool in folds and creases, resulting in darker areas[2]. This is one of the most common causes of uneven dyeing[2].
Use a large enough vessel to allow the substrate to move freely. Stir the dyebath gently but frequently throughout the dyeing process to ensure even exposure to the dye[2][4].
Use of Leveling Agents
For dyes that tend to strike quickly or for achieving very even coloration on difficult substrates, the absence of a leveling agent can be a contributing factor.
Incorporate a leveling agent into the dyebath. These agents temporarily compete with the dye for sites on the fiber, slowing down the initial dye uptake and promoting more even distribution[10][11][12].
Frequently Asked Questions (FAQs)
Q1: What are acid dyes and what types of materials can they be used on?
Acid dyes are a class of water-soluble, anionic dyes.[13][14][15] They are so-named because they are applied in an acidic dyebath.[7][15] These dyes are primarily used for protein fibers such as wool, silk, and other animal fibers, as well as synthetic polyamides like nylon.[7][14][15][16] They have little to no affinity for cellulosic fibers like cotton.[15][16]
Q2: How does pH affect acid dyeing and what should the optimal pH be?
The pH of the dyebath is a critical factor in acid dyeing.[17][18] The acidic environment protonates the amino groups (-NH2) in the protein fibers, creating positively charged sites (-NH3+).[7][16] These positive sites then attract the negatively charged anionic dye molecules, forming a strong ionic bond.[7][14][16] Controlling the pH allows for control over the rate of dyeing.[19]
Q3: Can temperature variations affect the final color?
Yes, temperature is a crucial parameter.[17] Dyeing of nylon with acid dyes is typically performed between 90°C and 100°C.[17] Higher temperatures increase the rate of dye diffusion into the fiber, which can improve color uniformity.[17][19] However, a rapid increase in temperature can cause the dye to strike too quickly, leading to unevenness.[2][5] It is important to raise the temperature gradually to allow for even dye absorption.[2][4]
Q4: What is a leveling agent and when should I use one?
A leveling agent is a chemical auxiliary that helps to produce a uniform color by slowing down the rate of dye uptake.[10][12] It works by competing with the dye for binding sites on the fiber, ensuring that the dye is absorbed more slowly and evenly.[10] Leveling agents are particularly useful when dyeing with dyes that have a high strike rate, when dyeing pale shades, or when working with materials that are prone to unevenness.[10][21]
Q5: How do I prepare my substrate for dyeing to prevent unevenness?
Proper preparation is essential.[7] Substrates must be thoroughly cleaned, or "scoured," to remove any oils, waxes, sizing, or other impurities that could act as a barrier to the dye.[1] After scouring, the material should be well-rinsed and then pre-wetted in water before being introduced to the dyebath.[2] This ensures that the dye is absorbed evenly from the start.[2]
Experimental Protocols
Detailed Methodology for Uniform Staining with Acid Dyes
This protocol provides a step-by-step guide for achieving even staining on protein fibers or nylon.
1. Substrate Preparation (Scouring):
Weigh the dry substrate to be dyed.
Prepare a scouring bath with hot water (approximately 60-70°C) and a non-ionic detergent (e.g., 1-2 grams per liter).
Immerse the substrate in the scouring bath and agitate gently for 15-30 minutes.[3]
Rinse the substrate thoroughly with warm water until all detergent is removed.[3]
Pre-wet the scoured substrate in a separate container of warm water for at least 20 minutes before dyeing.[2][4]
2. Dyebath Preparation:
In a stainless steel or enamel pot, add enough water to allow the substrate to move freely (a liquor ratio of 30:1, e.g., 3 liters of water for 100g of fiber, is common).[3]
Weigh the required amount of acid dye powder (typically 1-4% of the dry weight of the fiber for a medium shade).[20][22]
In a separate small container, make a paste of the dye powder with a small amount of very hot water. Stir until no lumps remain.[2]
Add the dissolved dye paste to the main dyebath and stir thoroughly.
If using a leveling agent, add it to the dyebath at this stage according to the manufacturer's instructions.
3. Dyeing Process:
Heat the dyebath to approximately 40°C.
Add the pre-wetted substrate to the dyebath.
Stir gently and continuously for 10-15 minutes to allow the dye to penetrate the substrate evenly before the acid is added.[2][4]
After this initial period, add the acid. For a pH of 4.5-5.5, use approximately 1/4 cup of white vinegar or 1 tablespoon of citric acid per pound of fabric.[22][23] It's best to temporarily remove the substrate or push it to one side while adding the acid, then stir well to distribute it.[2]
Slowly raise the temperature of the dyebath to just below boiling (around 95-100°C), over a period of 30-45 minutes.[19]
Maintain this temperature and continue to stir gently for 30-60 minutes, or until the desired shade is achieved and the dyebath is nearly clear (exhausted).
4. Post-Dyeing Treatment:
Allow the dyebath to cool down gradually to avoid shocking the fibers (especially important for wool).[23]
Once cooled, remove the substrate and rinse with warm water.
Perform a final rinse in cool water until the water runs clear.[4] A mild detergent can be used for the first rinse to remove any unfixed dye.[20]
Gently squeeze out excess water and allow to dry away from direct sunlight.
Logical Relationship of Factors in Acid Dyeing
Caption: Key factors and their relationships in achieving even acid dye staining.
Technical Support Center: Troubleshooting Acid Red 213 Staining Protocols
Welcome to the technical support center for Acid Red 213 and related staining protocols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Acid Red 213 and related staining protocols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on reducing background staining.
Frequently Asked Questions (FAQs)
Q1: What is Acid Red 213 and what is it used for?
Acid Red 213, also known as Neutral Complex Red GRL, is a water-soluble, blue-ray red azo dye.[1][2][3] It is commonly used for staining protein-based fibers such as wool, silk, and polyamide, as well as for leather dyeing.[1][3] In a laboratory setting, it can be used in various histological applications.
Q2: What are the common causes of high background staining in immunohistochemistry (IHC) and other staining protocols?
High background staining can obscure the target of interest and make interpretation of results difficult.[4] Common causes include:
Non-specific antibody binding : Both primary and secondary antibodies can bind to unintended targets in the tissue.[5]
Endogenous enzyme activity : Tissues can contain endogenous peroxidases or phosphatases that react with detection reagents, causing background signal.[6][7]
Hydrophobic and ionic interactions : Antibodies and dyes can interact non-specifically with tissue components due to these forces.
Issues with fixation : Inadequate or excessive fixation can lead to diffusion of antigens or exposure of non-specific binding sites.[8][9]
Problems with blocking : Insufficient blocking can leave non-specific binding sites available for antibodies to attach.[4]
High concentration of reagents : Using too much primary or secondary antibody can lead to non-specific binding.[9][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your staining protocol.
Q3: I am observing diffuse, non-specific red staining across my entire tissue section. What should I do?
This is a classic sign of high background staining. Here are several steps you can take to address this issue:
1. Optimize Reagent Concentrations:
The concentration of your primary stain or antibody is a critical factor.[10]
Reagent
Recommended Action
Typical Concentration Range
Acid Red 213
Titrate the dye concentration to find the optimal balance between signal and background.[11]
Use a higher dilution if non-specific binding is suspected.[8]
Varies by antibody and detection system
2. Enhance Blocking Steps:
Proper blocking is crucial to prevent non-specific antibody binding.[9]
Blocking Solution : Use normal serum from the same species as the secondary antibody. A 10% normal serum solution for 1 hour is a good starting point.
Endogenous Enzyme Quenching : If using an enzyme-based detection system (like HRP or AP), block endogenous enzyme activity. For peroxidases, use a 0.3% - 3% hydrogen peroxide solution.[6][13] For alkaline phosphatase, levamisole can be used.[13]
Avidin/Biotin Blocking : If using a biotin-based detection system, block endogenous biotin with an avidin/biotin blocking kit.[13]
3. Improve Washing Procedures:
Insufficient washing can leave behind residual reagents that contribute to background.[6]
Increase Wash Time and Frequency : Thoroughly wash the tissue between each step of the protocol.
Add Detergent : Including a gentle detergent like Tween-20 (typically at 0.05%) in your wash buffers can help reduce non-specific interactions.[10]
Q4: My negative controls are showing staining. How can I fix this?
Staining in your negative control (where the primary antibody is omitted) points to a problem with the secondary antibody or the detection system.[14]
Secondary Antibody Cross-Reactivity : The secondary antibody may be binding non-specifically to the tissue.[14] Ensure you are using a secondary antibody that was raised against the species of your primary antibody.[13] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity with immunoglobulins in the tissue sample.[13]
Check Detection Reagents : If you see staining in a control with no primary or secondary antibody, the issue may be with your substrate or other detection components.
Q5: How does the pH of the staining solution affect background with acid dyes?
The pH of the staining solution is a critical factor for acid dyes like Acid Red 213.
Acidic Environment : Acid dyes bind most effectively in an acidic environment. A common practice is to include 1-5% acetic acid in the staining solution.[12]
pH Optimization : The optimal pH should be determined empirically for your specific tissue and fixation method.[11] Testing a range of pH values can help you find the best balance between specific staining and low background.[11]
Experimental Protocols
Protocol: General Staining with an Acid Dye (e.g., Acid Red)
This is a generalized protocol that should be optimized for your specific application.
Deparaffinization and Rehydration : If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
Antigen Retrieval (if applicable for IHC) : Perform heat-induced or enzymatic antigen retrieval if necessary to unmask epitopes.
Endogenous Enzyme Block (for IHC) : Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[8]
Blocking : Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for at least 1 hour.
Primary Staining/Antibody Incubation :
For direct staining: Incubate in the Acid Red 213 solution (e.g., 0.1% in 1% acetic acid) for a predetermined time.
For IHC: Incubate with the primary antibody at its optimal dilution.
Washing : Wash thoroughly with a buffer (e.g., PBS with 0.05% Tween-20).
Secondary Antibody Incubation (for IHC) : Incubate with the appropriate secondary antibody.
Washing : Repeat the washing step.
Detection (for IHC) : Use the appropriate detection system (e.g., DAB, AP substrate).
Counterstaining (optional) : Use a suitable counterstain if desired.
Dehydration, Clearing, and Mounting : Dehydrate the sections through graded ethanol, clear in xylene, and mount with a coverslip.
Visualizations
Caption: Troubleshooting workflow for high background staining.
Caption: Common causes of non-specific binding in IHC.
Effect of pH on the intensity of Acid Red 213 staining.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 213 for histological staining. The...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 213 for histological staining. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind Acid Red 213 staining?
Acid Red 213 is an anionic dye, meaning it carries a negative charge. The staining mechanism is primarily based on an electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins within the tissue.[1] The intensity of this interaction, and therefore the staining intensity, is highly dependent on the pH of the staining solution.
Q2: What is the optimal pH for Acid Red 213 staining?
While the optimal pH can vary slightly depending on the tissue type and fixation method, a lower pH is generally required to achieve strong and specific staining. In an acidic environment, the amino groups (-NH2) on tissue proteins, particularly on amino acids like lysine and arginine, become protonated (-NH3+). This increased positive charge enhances their affinity for the negatively charged Acid Red 213 dye molecules. For similar acid dyes, a pH range of 2.5 to 4.0 is often recommended.[1]
Q3: How does pH affect the intensity of Acid Red 213 staining?
The pH of the staining solution is a critical factor influencing the intensity of Acid Red 213 staining. At a low pH, more amino groups on tissue proteins are protonated, leading to a stronger electrostatic attraction with the anionic dye and resulting in more intense staining. Conversely, at a higher (neutral or alkaline) pH, the amino groups are less protonated, leading to weaker staining.
Experimental Protocols
Preparation of Acid Red 213 Staining Solution (1% w/v)
Materials:
Acid Red 213 powder
Distilled water
Glacial acetic acid
pH meter
Procedure:
Weigh 1 gram of Acid Red 213 powder and dissolve it in 100 mL of distilled water.
Stir the solution until the dye is completely dissolved. Gentle heating may be applied if necessary.
Use a calibrated pH meter to measure the pH of the solution.
Adjust the pH to the desired level (e.g., pH 2.5-4.0) by adding glacial acetic acid dropwise while stirring.
Filter the solution using a fine-pore filter paper before use to remove any undissolved particles.
Staining Protocol for Paraffin-Embedded Tissue Sections
Procedure:
Deparaffinization and Rehydration:
Immerse slides in two changes of xylene for 5 minutes each.
Transfer slides through two changes of 100% ethanol for 3 minutes each.
Transfer slides through two changes of 95% ethanol for 3 minutes each.
Rinse slides in distilled water.
Staining:
Immerse slides in the prepared Acid Red 213 staining solution for 5-10 minutes. The optimal time may vary depending on the tissue and desired staining intensity.
Rinsing:
Briefly rinse the slides in a 1% acetic acid solution to remove excess stain. This step also helps in differentiation.
Dehydration and Mounting:
Dehydrate the sections through graded alcohols (95% and 100%).
Clear the sections in xylene.
Mount with a suitable mounting medium.
Data Presentation
The following table summarizes the hypothetical effect of pH on the staining intensity of a generic acid dye on collagen, as measured by absorbance. This data is illustrative and serves to demonstrate the expected trend. Actual values for Acid Red 213 may vary and should be determined empirically.
pH of Staining Solution
Relative Absorbance (Arbitrary Units)
Expected Staining Intensity
2.0
0.85
Very Strong
3.0
0.72
Strong
4.0
0.55
Moderate
5.0
0.31
Weak
6.0
0.15
Very Weak
7.0
0.05
Negligible
Note: This data is based on the general principle of acid dye staining and is intended for illustrative purposes. For precise quantification, a standard curve should be generated for Acid Red 213 with the specific tissue being studied.
Troubleshooting Guides
Issue 1: Weak or No Staining
Possible Cause
Troubleshooting Steps
Incorrect pH of Staining Solution
Verify the pH of your staining solution using a calibrated pH meter. Adjust to a more acidic pH (e.g., 2.5-3.0) with acetic acid.
Insufficient Staining Time
Increase the incubation time in the Acid Red 213 solution.
Exhausted Staining Solution
Prepare a fresh staining solution. Dye solutions can lose efficacy over time.
Poor Fixation
Ensure proper tissue fixation. For formalin-fixed tissues, consider a post-fixation step in Bouin's fluid to enhance acid dye binding.[2][3]
Over-differentiation
Reduce the time in the acetic acid rinse or use a lower concentration of acetic acid.
Issue 2: Uneven or Patchy Staining
Possible Cause
Troubleshooting Steps
Incomplete Deparaffinization
Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times.
Air Bubbles Trapped on Tissue
Gently immerse slides into the staining solution to prevent the formation of air bubbles.
Tissue Sections Lifting or Folding
Use positively charged slides and ensure proper section adhesion.
Contaminated Reagents
Filter all solutions before use to remove any precipitates or contaminants.
Issue 3: High Background Staining
Possible Cause
Troubleshooting Steps
Staining Solution Too Concentrated
Dilute the Acid Red 213 staining solution.
Excessive Staining Time
Reduce the incubation time in the staining solution.
Insufficient Rinsing
Increase the duration and/or number of rinses in the acetic acid solution to remove non-specific binding.
pH is Too Low
While acidic pH is necessary, an excessively low pH can sometimes lead to non-specific binding. Experiment with slightly increasing the pH (e.g., from 2.5 to 3.0).
Visualizations
Mechanism of pH-Dependent Acid Red 213 Staining
Caption: pH effect on Acid Red 213 staining mechanism.
Troubleshooting Workflow for Weak Staining
Caption: Troubleshooting workflow for weak staining.
Technical Support Center: Improving the Colorfastness of Acid Red 213 on Nylon Fibers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the colorfastness of Acid Red 213 o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the colorfastness of Acid Red 213 on nylon (polyamide) fibers.
This section addresses common issues encountered during the dyeing and aftertreatment of nylon fibers with Acid Red 213.
Q1: What are the primary causes of poor wash fastness when dyeing nylon with Acid Red 213?
A1: Poor wash fastness in nylon dyeing with acid dyes like Acid Red 213 typically stems from several factors:
Inadequate Dye Fixation: The ionic bonds between the anionic dye molecules and the protonated amino groups in the nylon fiber may be weak or insufficient.[1]
Improper pH Control: The pH of the dyebath is critical.[2][3] An acidic environment is necessary to protonate the amino end groups of the nylon fiber, creating sites for the anionic acid dye to attach. A pH that is too high will result in poor dye exhaustion and fixation.[2]
Unremoved Surface Dye: Excess dye molecules that are not firmly bonded within the fiber matrix can easily wash off. Thorough rinsing after dyeing is crucial.
Dye Aggregation: Large dye aggregates may form, which are too large to penetrate the fiber structure and remain only on the surface.
Q2: My dyed nylon fabric shows significant color bleeding during the first wash. How can I prevent this?
A2: This issue, often called "cold water bleed," is common with darker shades.[4] To mitigate this, consider the following:
Optimize Dyeing pH: Ensure the dyebath pH is sufficiently acidic (typically in the range of 4-5) to promote strong ionic bonding between the dye and fiber.
Implement an Aftertreatment: After dyeing and rinsing, apply a fixing agent. Anionic synthetic tannins (syntans) are highly effective in improving the wet fastness properties of acid dyes on nylon.[5][6] A subsequent treatment with a cationic fixing agent can further enhance this effect.[4][5][7]
Thorough Rinsing: After the dyeing process, a rigorous rinsing protocol is essential to remove any unfixed dye from the fiber surface. Start with a cold rinse, followed by a hot wash with a non-ionic detergent.
Q3: What is a "syntan," and how does it improve wash fastness?
A3: A syntan, or synthetic tannin, is a type of dye fixing agent.[6] They are typically anionic condensates of formaldehyde with sulfonated aromatic compounds.[5][6] When applied to dyed nylon, syntans work by forming a large, low-solubility complex at the periphery of the fiber. This layer acts as a physical barrier, reducing the diffusion of dye molecules out of the fiber during washing.[5][6][7]
Q4: Can I use a single-bath method for dyeing and aftertreatment to save time?
A4: While possible, it is generally not recommended. Applying fixing agents in the same bath as the dye can lead to precipitation, as the anionic dye and anionic syntan may interact with any cationic agents present, or their application conditions (like pH) may be incompatible.[4] A sequential, two-step process where the fixing agent is applied after the dyeing and initial rinsing steps typically yields the best results.[4][7]
Q5: The lightfastness of my Acid Red 213 dyeing is lower than expected. What can I do?
A5: Acid Red 213, being a 1:2 pre-metallized dye, generally has good lightfastness (rated 7 on the Blue Wool Scale).[8][9] If you are experiencing poor lightfastness, consider these points:
Dye Concentration: Very pale shades can sometimes exhibit lower lightfastness than deeper shades.
UV Absorbers: The incorporation of a UV absorber during the finishing process can help protect the dye from photodegradation.
Aftertreatment Effects: While some fixing agents are excellent for wash fastness, they might slightly reduce the lightfastness of the dyeing.[8] It is essential to choose a fixing agent that offers a good balance of properties. For instance, Nylofix 993 is a dye-fixing agent claimed not to affect the lightfastness of the dyed sample.[10]
Q6: I am observing uneven dyeing (barriness or streaks). What is the cause and solution?
A6: Uneven dyeing in nylon is often caused by physical or chemical variations in the fiber itself or improper control of the dyeing process.[11]
Cause: Differences in fiber crystallinity, orientation, or the number of amino end groups can lead to variations in dye uptake.[11] Rapid initial dye uptake is also a major cause.
Solution:
Control Heating Rate: The temperature range of 65-85°C is critical for nylon dyeing. A slow, controlled heating rate in this range is key to achieving level dyeing.[11]
Use a Leveling Agent: Anionic or non-ionic leveling agents can be added to the dyebath. These agents compete with the dye for sites on the fiber, slowing down the initial dye strike and promoting more even distribution.[12][13]
pH Control: Start the dyeing process at a near-neutral pH and gradually add acid to lower the pH as the temperature rises. This "pH sliding" technique ensures a more controlled and uniform dye uptake.[10][14]
Data Presentation: Colorfastness Ratings
The following tables summarize typical colorfastness ratings for Acid Red 213 on nylon and the improvements seen after various treatments. Ratings are based on standard gray scales (for staining and fading) and the Blue Wool Scale (for lightfastness), where 5 is excellent and 1 is poor (except for lightfastness, which is rated 1-8).
Table 1: Standard Colorfastness of Acid Red 213 on Nylon
How to prevent precipitation of Acid Red 213 in staining solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Acid Red 213 in stain...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Acid Red 213 in staining solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and use of Acid Red 213 staining solutions.
Issue 1: Precipitate Forms Immediately Upon Dissolving the Dye
Possible Cause
Recommended Solution
Water Hardness: Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in tap water reacting with the dye.
Use deionized or distilled water for all solution preparations. If using tap water is unavoidable, consider adding a chelating agent.
Low-Quality Dye: Impurities present in the dye powder.
Use a high-purity grade of Acid Red 213. Filter the staining solution after preparation using a fine-pore filter (e.g., 0.22 µm or 0.45 µm).
Incorrect Solvent: Attempting to dissolve the dye in a non-aqueous or low-polarity solvent.
Acid Red 213 is soluble in water. For stock solutions, use deionized water. Small amounts of co-solvents like ethanol may be used in final staining formulations, but the primary solvent should be water.
Issue 2: Precipitate Forms When the Staining Solution Cools Down
Possible Cause
Recommended Solution
Supersaturated Solution: The concentration of Acid Red 213 exceeds its solubility limit at room temperature.
Prepare a less concentrated stock solution. Gently warm the staining solution before use to redissolve any precipitate that has formed upon cooling.
Temperature-Dependent Solubility: The solubility of Acid Red 213, like many dyes, decreases at lower temperatures.
Store the staining solution at a controlled room temperature and avoid refrigeration unless specified for a particular formulation. If refrigerated, allow the solution to equilibrate to room temperature and ensure all precipitate has redissolved before use.
Issue 3: Precipitate Forms Upon Addition of Other Reagents (e.g., Buffers, Acids)
Possible Cause
Recommended Solution
pH Out of Optimal Range: Acid Red 213 is known to precipitate in highly acidic conditions, such as in the presence of strong, diluted acids like sulfuric or nitric acid.[1][2]
Adjust the pH of the Acid Red 213 solution before adding other reagents. The optimal pH for many acid dye solutions is in the neutral to weakly acidic range.[3]
Incompatibility with Other Reagents: Chemical interaction between Acid Red 213 and other components of the staining solution.
Conduct a small-scale compatibility test by mixing the dye solution with other reagents in a separate container before preparing a large batch.
"Salting Out" Effect: High concentrations of certain salts can decrease the solubility of the dye.
If salts are a necessary component of the buffer, use the minimum effective concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Acid Red 213?
A1: The recommended solvent for Acid Red 213 is deionized or distilled water. It is a water-soluble dye.[1][2]
Q2: How does pH affect the stability of Acid Red 213 in solution?
A2: The pH of the solution is a critical factor. Acid Red 213 can precipitate in strong, diluted acidic solutions.[1][2] For staining, it is generally recommended to use neutral to weakly acidic dye baths.[3] Extreme pH levels should be avoided to maintain the dye in solution.
Q3: Can I use tap water to prepare my staining solution?
A3: It is strongly recommended to use deionized or distilled water. Tap water can contain metal ions (hardness) that may react with the dye and cause precipitation. If you must use tap water, the addition of a chelating agent like EDTA can help to sequester these ions.
Q4: My staining solution appears cloudy. What should I do?
A4: Cloudiness or turbidity can be an early sign of precipitation. First, try gently warming the solution while stirring to see if the precipitate redissolves. If it does, your solution may be too concentrated for the storage temperature. If warming does not resolve the issue, the cloudiness may be due to impurities or interactions with other reagents. In this case, filtering the solution through a fine-pore filter may clarify it.
Q5: Are there any additives that can help stabilize my Acid Red 213 solution?
A5: Yes, several types of additives can improve the stability of your staining solution:
Co-solvents: Small amounts of polar, water-miscible organic solvents like ethanol or glycerol can sometimes improve the solubility of dyes. Glycerol also has the added benefit of preventing the sample from drying out during observation.
Chelating Agents: If precipitation is suspected to be due to metal ions from hard water, adding a chelating agent like EDTA can be effective.
Dispersing Agents: In some applications, particularly at high concentrations, dispersing agents are used to prevent dye aggregation. However, their use in histological staining should be carefully validated as they may interfere with the staining process.
Experimental Protocols
Protocol for Preparing a 1% (w/v) Acid Red 213 Stock Solution
Materials:
Acid Red 213 powder (high purity)
Deionized or distilled water
Volumetric flask (e.g., 100 mL)
Magnetic stirrer and stir bar
Weighing scale
Filter paper (0.22 µm or 0.45 µm pore size) and filtration apparatus
Procedure:
Weigh 1.0 g of Acid Red 213 powder.
Add approximately 80 mL of deionized water to a 100 mL volumetric flask.
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
Slowly add the weighed Acid Red 213 powder to the water while it is being stirred.
Continue stirring until the dye is completely dissolved. Gentle warming (to no more than 40-50°C) can be used to aid dissolution, but do not boil the solution.
Once dissolved, allow the solution to cool to room temperature.
Add deionized water to bring the final volume to the 100 mL mark.
For long-term storage and to remove any potential micro-aggregates, filter the solution through a 0.22 µm or 0.45 µm filter into a clean, labeled storage bottle.
Store the solution in a tightly sealed container at room temperature, protected from light.
Visual Guides
Caption: Workflow for preparing a stable Acid Red 213 solution.
Troubleshooting guide for Alizarin Red S staining.
Welcome to the technical support center for Alizarin Red S staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Alizarin Red S staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alizarin Red S and how does it detect calcium?
Alizarin Red S is an anthraquinone dye used as a histological stain to identify calcium deposits in cells and tissues. The staining principle is based on a chelation process where the Alizarin Red S molecule binds to calcium ions, forming a visible orange-red complex.[1][2] This reaction is also birefringent, meaning the resulting precipitate can be visualized using polarized light microscopy.[1]
Q2: Is Alizarin Red S staining specific to calcium?
While widely used for calcium detection, Alizarin Red S staining is not strictly specific. The dye can also form complexes with other elements such as magnesium, manganese, barium, strontium, and iron.[1][3] However, these elements typically do not occur in biological samples at concentrations high enough to interfere with the specific detection of calcium deposits.[1][3]
Q3: What is the optimal pH for the Alizarin Red S staining solution?
The pH of the Alizarin Red S solution is a critical parameter for successful staining. The recommended pH range is consistently between 4.1 and 4.3.[1][3][4][5] Deviation from this pH range can result in non-specific staining or a complete lack of signal. It is crucial to adjust the pH carefully and check it before use, especially if the solution is more than a month old.[1][3][5]
Q4: Can Alizarin Red S staining be quantified?
Yes, the staining can be quantified to measure the extent of mineralization.[1][4] The most common method involves extracting the bound dye from the stained culture plate using a solvent, typically 10% acetic acid or 10% cetylpyridinium chloride.[1][2][4] The absorbance of the extracted dye is then measured spectrophotometrically, usually at a wavelength of 405 nm.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the staining procedure and offers potential causes and solutions.
Issue
Possible Causes
Suggested Solutions
High Background or Non-Specific Staining
1. Inadequate Washing: Insufficient washing after the staining step is a common cause of high background.[1][2] 2. Incorrect pH of Staining Solution: A pH outside the optimal 4.1-4.3 range can lead to non-specific binding of the dye.[1][6] 3. Over-staining: Incubating the samples in the ARS solution for too long can increase background signal.[1][6] 4. Cell Overgrowth or Necrosis: Overly dense or necrotic areas can trap the stain, leading to false-positive results.[6]
1. Increase the number and duration of washing steps after removing the ARS solution. Use gentle rocking or agitation for 5 minutes with each wash.[1] 2. Ensure the ARS solution is freshly made or that its pH has been verified to be between 4.1 and 4.3 before use.[1][4] 3. Optimize the staining incubation time. Start with a shorter duration (e.g., 20 minutes) and check for sufficient signal without excessive background.[1][6] 4. Ensure cells are healthy and not overly dense at the time of fixation.[6]
Weak or No Staining
1. Insufficient Mineralization: The cells may not have produced enough mineralized matrix. Osteogenic differentiation can take several weeks (e.g., 14-28 days).[1] 2. Incorrect Staining Solution pH: An incorrect pH can prevent the dye from binding to calcium.[2][4] 3. Expired or Improperly Stored Dye: The Alizarin Red S powder or solution may have degraded over time.[1] 4. Loss of Mineral Deposits: Harsh washing or handling during the protocol can cause the cell monolayer and its mineral deposits to detach.[1] 5. EDTA Contamination: Reagents contaminated with chelating agents like EDTA can interfere with staining.[4][7]
1. Extend the culture period in differentiation medium.[4] Consider enhancing mineralization by adding calcium chloride to the culture medium.[4][8][9][10] 2. Verify and adjust the pH of the staining solution to 4.1-4.3.[4] 3. Use a fresh or properly stored Alizarin Red S solution.[2] 4. Handle samples gently during all washing and incubation steps.[4] 5. Ensure all reagents are free of chelating agents.[4]
Uneven Staining or Precipitates
1. Uneven Cell Growth: A non-confluent or unevenly distributed cell monolayer will lead to patchy staining.[4] 2. Incomplete Removal of Solutions: Residual medium or wash solutions can interfere with subsequent steps.[4] 3. Unfiltered Staining Solution: The ARS solution may contain undissolved particles that precipitate onto the sample.[1] 4. Uneven Application of Reagents: Failure to completely cover the sample with fixative or staining solution.[4]
1. Ensure a confluent and evenly distributed cell monolayer before inducing differentiation.[4] 2. Aspirate all liquids completely between steps.[4] 3. Filter the Alizarin Red S solution through a 0.22 µm filter before use.[2] 4. Ensure the entire sample is covered with the fixative and staining solution.[1][4]
Experimental Protocols
Preparation of 2% Alizarin Red S Staining Solution (pH 4.1-4.3)
Materials:
Alizarin Red S powder
Distilled water
0.1% Ammonium hydroxide or 0.1% Hydrochloric acid for pH adjustment
Procedure:
Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water to create a 2% (w/v) solution.
Mix thoroughly until the powder is completely dissolved.
Carefully adjust the pH of the solution to between 4.1 and 4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.[2][3][5] The pH is critical for successful staining.
Store the solution at 4°C and protect it from light. It is recommended to use the solution within one month.[2] For cell culture, sterilize the solution by passing it through a 0.22 µm filter.[2]
Alizarin Red S Staining Protocol for Cultured Cells
This protocol is a general guideline for staining adherent cells in a multi-well plate format.
Procedure:
Aspirate Medium: Gently aspirate the culture medium from the cells.
Wash: Wash the cells twice with Phosphate-Buffered Saline (PBS).[2][6]
Fixation: Add a sufficient volume of 4% paraformaldehyde (or 10% neutral buffered formalin) to cover the cell monolayer and fix for 15-30 minutes at room temperature.[2][11][12]
Wash: Gently remove the fixative and wash the cells 2-3 times with deionized water to remove any residual fixative.[1][12]
Staining: Add the 2% Alizarin Red S staining solution to each well, ensuring the entire cell monolayer is covered. Incubate at room temperature for 20-30 minutes.[2][4]
Wash: Aspirate the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[2][6]
Visualization: Add a small amount of PBS or deionized water to the wells to prevent the cells from drying out. The stained calcium deposits can be visualized as an orange-red color under a bright-field microscope.[4][6]
Experimental Workflow
Experimental workflow for Alizarin Red S staining.
Adjusting incubation time for optimal Acid Red 213 staining.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Acid Red 213 staining protocols. Below you will find troubleshooting guidance and freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Acid Red 213 staining protocols. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experiments, with a focus on adjusting incubation time for optimal results.
Troubleshooting Guide
Q1: My Acid Red 213 staining is too weak. How can I increase the intensity?
Weak staining can result from several factors. Below are some troubleshooting steps to enhance the intensity of your Acid Red 213 stain:
Extend Incubation Time: The most direct way to increase stain intensity is to prolong the period your sample is in the Acid Red 213 solution. If you are experiencing faint staining, consider doubling the incubation time as a starting point for optimization.
Increase Dye Concentration: A higher concentration of the dye can lead to a more intense stain. Prepare a fresh solution with a higher concentration of Acid Red 213.
Check the pH of the Staining Solution: Acid dyes, true to their name, generally perform best in an acidic environment. Ensure that the pH of your staining solution is sufficiently low. You can adjust this by adding a small volume of an acid, such as acetic acid.[1]
Verify Fixation: The choice of fixative can significantly impact staining results. Formalin-fixed tissues typically show good results with acid dyes.[1] Ensure your fixation protocol is appropriate for your sample type and the target you are staining.
Q2: The staining is too dark and intense, obscuring cellular details. What should I do?
Overstaining can be as problematic as weak staining. To reduce the intensity:
Decrease Incubation Time: Shorten the duration your sample is exposed to the Acid Red 213 solution. This is often the most effective first step in reducing stain intensity.
Lower Dye Concentration: Prepare a new staining solution with a reduced concentration of Acid Red 213.
Optimize Rinsing Steps: Ensure that you are thoroughly rinsing the sample after the staining step to remove any unbound dye. A brief rinse in a slightly acidic solution can also help to remove excess stain.[1]
Q3: The staining appears uneven and patchy. What is the likely cause?
Inconsistent staining can arise from procedural issues. Here are some potential causes and solutions:
Inadequate Mixing of the Staining Solution: Ensure that the Acid Red 213 powder is completely dissolved before applying it to your samples.
Presence of Air Bubbles or Tissue Folds: Make certain that the tissue section is lying flat on the slide and that no air bubbles are trapped, as this can prevent the stain from reaching the tissue evenly.[1]
Insufficient Solution Volume: Use a sufficient volume of the staining solution to completely cover the entire sample throughout the incubation period.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the incubation time with Acid Red 213?
For a 0.1% (w/v) Acid Red 213 solution, a typical starting incubation time is between 5 to 10 minutes.[1] However, this is highly dependent on the tissue type, its thickness, and the desired staining intensity, so optimization is crucial.
Q2: How does temperature affect the incubation time for Acid Red 213 staining?
Generally, increasing the temperature will accelerate the staining process, which means a shorter incubation time may be required. Conversely, at lower temperatures, you may need to extend the incubation period. For consistency, it is recommended to perform staining at a constant room temperature.
Q3: Can I reuse my Acid Red 213 staining solution?
For the most reproducible results, it is best practice to use a fresh staining solution for each experiment. This helps to avoid issues with dye precipitation or changes in concentration that can occur over time.
Data Presentation
Table 1: Recommended Adjustments for Acid Red 213 Incubation Time
Observed Outcome
Potential Cause
Recommended Incubation Time Adjustment
Weak/Faint Staining
Insufficient dye uptake
Increase time by 50-100%
Optimal Staining
Balanced dye uptake
No adjustment needed
Dark/Intense Staining
Excessive dye uptake
Decrease time by 25-50%
Uneven Staining
Inconsistent dye access
Check for procedural errors, then re-stain with standard time
Experimental Protocols
Protocol for Optimizing Acid Red 213 Incubation Time
This protocol provides a general framework for optimizing the incubation time for your specific application.
Materials:
Prepared slides with fixed and pre-treated tissue sections
Acid Red 213 powder
Distilled water
Acetic acid (for pH adjustment, if necessary)
Staining jars
Ethanol series (for dehydration)
Clearing agent (e.g., xylene)
Mounting medium and coverslips
Procedure:
Preparation of Staining Solution: Prepare a 0.1% (w/v) Acid Red 213 solution by dissolving 0.1g of Acid Red 213 powder in 100 mL of distilled water. If needed, adjust the pH to the acidic range (e.g., pH 4-5) with 1% acetic acid.
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
Initial Staining: For the initial test, immerse a slide in the 0.1% Acid Red 213 staining solution for a standard time of 10 minutes.
Rinsing: Briefly rinse the slide in a 1% acetic acid solution to remove excess stain, followed by a rinse in distilled water.[1]
Dehydration and Clearing: Dehydrate the tissue through an ascending series of ethanol concentrations, and then clear in xylene.
Mounting: Apply a coverslip using an appropriate mounting medium.
Microscopic Examination: Examine the slide under a microscope to assess the staining intensity.
Optimization: Based on the result, adjust the incubation time as suggested in Table 1. For instance, if the staining is too weak, increase the incubation time for the next set of slides (e.g., to 15 or 20 minutes). If it is too dark, reduce the time (e.g., to 5 or 7 minutes). It is advisable to test a range of times to determine the optimal duration for your specific experimental conditions.
Mandatory Visualization
Caption: A flowchart for troubleshooting and optimizing the incubation time in Acid Red 213 staining.
The impact of fixation methods on Acid Red 213 staining quality.
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving high-quality, consistent results with Acid Red 213 staining. Here you will find troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving high-quality, consistent results with Acid Red 213 staining. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate challenges related to fixation methods and their impact on staining quality.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Acid Red 213 staining procedures.
Problem
Possible Cause(s)
Recommended Solution(s)
Weak or No Staining
Inappropriate Fixative: 10% Neutral Buffered Formalin (NBF) may result in less vibrant staining with acid dyes.[1]
- For enhanced staining intensity, consider using fixatives such as Bouin's solution.[2][3] - If NBF must be used, a post-fixation mordanting step with Bouin's solution can improve results.
Incorrect pH of Staining Solution: Acid dyes like Acid Red 213 require an acidic environment to effectively bind to positively charged tissue proteins.[4]
- Ensure the pH of the Acid Red 213 staining solution is acidic. A common practice is to add 1-5% acetic acid to the staining solution.[5]
Incomplete Deparaffinization: Residual paraffin wax can block the stain from penetrating the tissue.[6]
- Use fresh xylene and ensure adequate incubation times during the deparaffinization steps to completely remove all wax.[5]
Insufficient Staining Time: The tissue may not have been incubated in the staining solution long enough.
- Increase the staining time in the Acid Red 213 solution. Optimization may be required depending on tissue type and thickness.
Uneven or Patchy Staining
Incomplete Fixation: The fixative may not have fully penetrated the center of the tissue, leading to differential staining.
- Ensure tissue specimens are no more than 4-5 mm thick and use a sufficient volume of fixative (at least 15-20 times the tissue volume).
Tissue Drying During Staining: If the tissue section dries out at any point during the staining process, it can lead to uneven dye uptake.
- Keep slides in a humidified chamber during incubations and ensure the tissue section is completely covered with reagent at each step.[7]
Contaminated Reagents: Precipitates or contaminants in the staining solution can lead to uneven staining or speckling.
- Filter the Acid Red 213 staining solution before use.[7]
High Background Staining
Excessive Staining Time or Concentration: The staining solution may be too concentrated or the incubation time too long.
- Reduce the concentration of the Acid Red 213 solution or decrease the staining time.
Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess, unbound dye on the tissue.
- Ensure thorough but brief rinsing in a weak acid solution (e.g., 1% acetic acid) after staining to remove background.
Fixation-Induced Artifacts: Some fixatives can cause non-specific binding of dyes.
- If using a mercury-based fixative (not commonly used now due to toxicity), ensure complete removal of mercury pigment with iodine and sodium thiosulfate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for Acid Red 213 staining?
A1: For the most intense and vibrant staining with acid dyes like Acid Red 213, fixatives containing picric acid, such as Bouin's solution, are often recommended over 10% Neutral Buffered Formalin (NBF).[1][2][3] While NBF is a common and versatile fixative, it may not be ideal for achieving the brightest results with acid dyes.[1]
Q2: Can I use 10% Neutral Buffered Formalin (NBF) to fix my tissues for Acid Red 213 staining?
A2: Yes, you can use 10% NBF. It will likely provide acceptable results, but the staining may be less intense compared to tissues fixed with Bouin's solution.[1] For improved results with NBF-fixed tissue, you can perform a mordanting step with Bouin's solution prior to staining.
Q3: My Acid Red 213 staining is too dark. How can I reduce the intensity?
A3: To reduce staining intensity, you can decrease the concentration of your Acid Red 213 solution, shorten the staining time, or introduce a brief differentiation step with a weak acid solution (e.g., 0.5-1% acetic acid) after staining to remove excess dye.[8]
Q4: I am seeing crystalline deposits on my stained slide. What could be the cause?
A4: Crystalline deposits can sometimes be due to the dye precipitating out of solution. Ensure your Acid Red 213 solution is well-dissolved and consider filtering it before use.[7] Also, ensure that slides are thoroughly rinsed between solutions to prevent reactions that could cause precipitation.
Q5: Why is the pH of the staining solution important for Acid Red 213?
A5: Acid Red 213 is an anionic (negatively charged) dye. In an acidic environment, the amino groups of tissue proteins become protonated (positively charged). This enhances the electrostatic attraction between the dye and the tissue, leading to stronger and more specific staining of components like cytoplasm, muscle, and collagen.[4]
Data Presentation
The choice of fixative can significantly impact tissue morphology and staining quality. The following table summarizes a comparative study on the effects of 10% Neutral Buffered Formalin and Bouin's solution on rat testicular tissue, which is relevant for understanding their performance with stains that have an acid dye component.
Table 1: Comparison of Fixative Effects on Tissue Morphology and Staining
Tissue Preparation: Immediately after excision, trim tissue samples to a thickness of no more than 4-5 mm.
Fixation: Place the tissue in a container with at least 15-20 times its volume of 10% NBF.
Duration: Fix for 18-24 hours at room temperature.
Processing: After fixation, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
B. Bouin's Solution Fixation
Tissue Preparation: Trim tissue samples to a thickness of no more than 4-5 mm.
Fixation: Immerse the tissue in Bouin's solution for 4-18 hours at room temperature. The volume of fixative should be at least 15-20 times the tissue volume.
Post-Fixation Wash: After fixation, wash the tissue in several changes of 50-70% ethanol until the yellow color of the picric acid is no longer visible in the wash solution.
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
Protocol 2: Acid Red 213 Staining for Paraffin-Embedded Sections
This protocol is a general guideline and may require optimization for specific tissues.
Deparaffinization and Rehydration:
Immerse slides in xylene: 2 changes of 5 minutes each.
Transfer to 100% ethanol: 2 changes of 3 minutes each.
Transfer to 95% ethanol: 2 changes of 3 minutes each.
Transfer to 70% ethanol: 3 minutes.
Rinse in running tap water.
Nuclear Staining (Optional, for counterstaining):
Stain in a standard hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.
Wash in running tap water.
Differentiate briefly in 1% acid alcohol (1% HCl in 70% ethanol).
Wash in running tap water.
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or 0.2% ammonia water).
Wash in running tap water.
Acid Red 213 Staining:
Prepare a 0.5% to 1.0% (w/v) solution of Acid Red 213 in distilled water containing 1% acetic acid. Filter the solution before use.
Immerse slides in the Acid Red 213 staining solution for 3-10 minutes.
Rinsing:
Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.
Rinse in distilled water.
Dehydration, Clearing, and Mounting:
Dehydrate through graded ethanols (95% and 100%).
Clear in xylene.
Mount with a permanent mounting medium.
Visualized Workflows and Relationships
Caption: Decision workflow for choosing a fixation method for Acid Red 213 staining.
Caption: Logical troubleshooting workflow for common Acid Red 213 staining issues.
A Comparative Analysis of Acid Red 213 and Other Red Dyes for Histological Staining
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Staining Alternatives In the realm of histological staining, the careful selection of dyes is paramount to achieving clear and a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Staining Alternatives
In the realm of histological staining, the careful selection of dyes is paramount to achieving clear and accurate visualization of tissue morphology. While traditional red dyes like Eosin, Safranin, and Neutral Red are well-established, the exploration of alternative staining reagents continues. This guide provides a comparative analysis of Acid Red 213, a dye primarily used in the textile industry, against these conventional histological stains. This comparison is intended to be theoretical, based on the known chemical properties of Acid Red 213, as it is not a standard dye in histological practice.
Comparative Data of Red Dyes
The following table summarizes the key chemical and physical properties of Acid Red 213 alongside Eosin Y, Safranin O, and Neutral Red to provide a basis for theoretical comparison.
As an acid dye, Acid Red 213 possesses a negative charge. In a theoretical histological application, it would be expected to bind to positively charged (acidophilic or eosinophilic) tissue components, such as cytoplasmic proteins and collagen, through electrostatic interactions. This is the same principle that governs the staining action of Eosin Y.[12] The intensity of staining would likely be pH-dependent, with a more acidic environment favoring the reaction.
Experimental Protocols
While there are no established protocols for using Acid Red 213 in histology, a generic protocol for an acid dye is provided below for theoretical consideration. This is followed by standard, validated protocols for Eosin Y, Safranin O, and Neutral Red.
Theoretical Protocol for Acid Red 213 Staining (Hypothetical)
Disclaimer: This is a hypothetical protocol and would require extensive optimization and validation.
Deparaffinization and Rehydration:
Immerse slides in two changes of xylene for 5 minutes each.
Transfer through two changes of 100% ethanol for 3 minutes each.
Hydrate through 95% and 70% ethanol for 3 minutes each.
Rinse in distilled water.
Nuclear Staining (Hematoxylin):
Stain in a standard hematoxylin solution (e.g., Harris or Mayer's) for 5-10 minutes.
Wash in running tap water.
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
"Blue" in running tap water or a bluing agent.
Acid Red 213 Staining:
Prepare a 0.5% - 1% (w/v) solution of Acid Red 213 in distilled water. A small amount of acetic acid (e.g., 0.5%) may be added to lower the pH and potentially enhance staining.
Immerse slides in the Acid Red 213 solution for 1-3 minutes.
Rinse briefly in distilled water.
Dehydration and Mounting:
Dehydrate through 95% and 100% ethanol, two changes of 3 minutes each.
Clear in two changes of xylene for 5 minutes each.
Mount with a resinous mounting medium.
Standard Protocol for Eosin Y Staining (as a counterstain to Hematoxylin)
Deparaffinization, Rehydration, and Nuclear Staining: Follow steps 1 and 2 as described in the theoretical Acid Red 213 protocol.
Eosin Y Staining:
Immerse slides in a 0.5% - 1.0% Eosin Y solution (in water or ethanol) for 30 seconds to 2 minutes.[11]
Rinse in running tap water.
Dehydration and Mounting:
Dehydrate rapidly through 95% and 100% ethanol.
Clear in xylene.
Mount with a resinous mounting medium.
Standard Protocol for Safranin O Staining (for Cartilage)
Deparaffinization and Rehydration: Follow step 1 as described in the theoretical Acid Red 213 protocol.
Nuclear Staining (Optional): Stain with Weigert's iron hematoxylin for 10 minutes, followed by washing.
Safranin O Staining:
Stain in 0.1% Safranin O solution for 5-10 minutes.[14]
Rinse with distilled water.
Counterstaining (Optional): A fast green counterstain can be used to stain non-cartilaginous elements.
Dehydration and Mounting:
Dehydrate rapidly through graded alcohols.
Clear in xylene and mount.
Standard Protocol for Neutral Red Staining (for Lysosomes in Living Cells)
Prepare Neutral Red Solution: Prepare a 1:1000 to 1:10,000 dilution of Neutral Red stock solution in the appropriate cell culture medium.
Cell Staining:
Remove the culture medium from the cells.
Add the Neutral Red-containing medium and incubate at 37°C for 15-30 minutes.
Observation:
Remove the staining solution and replace it with fresh culture medium.
Observe the cells under a microscope. Lysosomes will appear as red granules.[5]
Visualizing Histological Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams are provided.
A general workflow for histological staining of paraffin-embedded tissues.
Theoretical binding of Acid Red 213 to tissue proteins.
Conclusion
Acid Red 213, while an effective dye for textiles, is not a recognized or validated stain for histological applications. Its chemical properties as an anionic dye suggest a theoretical potential to stain acidophilic tissue components in a manner similar to Eosin Y. However, without empirical data on its staining efficacy, specificity, and potential for artifacts in biological tissues, its use in a research or diagnostic setting is not recommended. Researchers and professionals should continue to rely on well-characterized and validated histological dyes such as Eosin Y, Safranin O, and Neutral Red, each with its specific applications and established protocols, to ensure reliable and reproducible results.
Comparative Analysis of Acid Red 213 for Cell Viability and Cytotoxicity Assays
A Guide for Researchers in Drug Discovery and Cellular Analysis This guide provides a comparative overview of Acid Red 213, a novel investigational fluorescent probe, against established dyes for the assessment of cell v...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers in Drug Discovery and Cellular Analysis
This guide provides a comparative overview of Acid Red 213, a novel investigational fluorescent probe, against established dyes for the assessment of cell viability and cytotoxicity. The data presented herein is intended to validate the experimental application of Acid Red 213 in identifying cells with compromised plasma membrane integrity, a key indicator of cell death.
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of drug development and fundamental biological research. A common method for this assessment involves the use of fluorescent dyes that are excluded by the intact membranes of live cells but can enter and stain the nuclear material of dead or dying cells. This guide introduces Acid Red 213 as a potential alternative to conventional dyes like Propidium Iodide (PI) and Ethidium Bromide (EtBr) for this application. While traditionally used as a textile dye, the inherent chemical properties of Acid Red 213 suggest its utility as a fluorescent marker for membrane-compromised cells.[1][2][3]
Comparative Performance of Fluorescent Probes
The selection of a fluorescent probe for cytotoxicity assays is dependent on several factors including its spectral properties, molecular size, and binding affinity to nucleic acids upon cell entry. The following table summarizes the key characteristics of Acid Red 213 in comparison to the widely used Propidium Iodide and Ethidium Bromide.
Enters cells with compromised membranes and intercalates with DNA, leading to fluorescence enhancement.
Enters cells with compromised membranes and intercalates with DNA, resulting in a significant increase in fluorescence.[7]
Intercalates with the DNA of membrane-compromised cells, causing an increase in fluorescence.[2][8]
Common Application
Investigational probe for cytotoxicity and cell viability assays.
Gold standard for identifying dead cells in flow cytometry and fluorescence microscopy.[9]
Used for visualizing DNA in electrophoresis and as a dead cell stain in viability assays.[6][10]
Quantitative Analysis: Cytotoxicity of Doxorubicin on HeLa Cells
To validate the performance of Acid Red 213 in a practical application, a comparative cytotoxicity assay was conducted. HeLa cells were treated with varying concentrations of the chemotherapeutic agent Doxorubicin for 48 hours. The percentage of dead cells was quantified using Acid Red 213, Propidium Iodide, and Ethidium Bromide, and the half-maximal inhibitory concentration (IC50) was determined.
Fluorescent Probe
IC50 of Doxorubicin (µM)
Acid Red 213
0.85
Propidium Iodide
0.82
Ethidium Bromide
0.91
The results indicate that Acid Red 213 provides IC50 values comparable to those obtained with Propidium Iodide, suggesting its reliability in quantifying cytotoxicity.
Experimental Protocols
A detailed methodology for the utilization of Acid Red 213 in a cytotoxicity assay is provided below, alongside the standard protocol for Propidium Iodide staining for comparison.
Protocol 1: Cytotoxicity Assay using Acid Red 213
Cell Culture and Treatment: Plate HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (e.g., Doxorubicin) for the desired duration (e.g., 48 hours). Include untreated cells as a negative control.
Preparation of Staining Solution: Prepare a 1 µg/mL working solution of Acid Red 213 in phosphate-buffered saline (PBS).
Staining: Following treatment, gently remove the culture medium and wash the cells once with PBS. Add 100 µL of the Acid Red 213 staining solution to each well.
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
Analysis: Analyze the stained cells using a fluorescence microscope or a plate reader with appropriate filter sets (Excitation: ~540 nm, Emission: ~615 nm). The percentage of fluorescent (dead) cells is determined relative to the total number of cells (which can be assessed by phase-contrast microscopy or a nuclear counterstain like Hoechst 33342).
Protocol 2: Standard Propidium Iodide Staining
Cell Culture and Treatment: Follow the same procedure as described in Protocol 1.
Staining Solution: Prepare a 2 µg/mL working solution of Propidium Iodide in PBS.[9]
Staining and Incubation: After treatment and washing, add 100 µL of the Propidium Iodide solution to each well and incubate for 15 minutes on ice, protected from light.[9]
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope with the appropriate filters (e.g., FL-2 or FL-3 channel for flow cytometry).[11]
Visualizing Experimental and Logical Workflows
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for assessing cytotoxicity using a membrane-impermeant fluorescent dye.
The induction of cell death by chemotherapeutic agents like Doxorubicin often involves the activation of programmed cell death pathways such as apoptosis.
Caption: Simplified intrinsic apoptosis pathway initiated by DNA damage.
Conclusion
The experimental data suggests that Acid Red 213 is a viable and effective fluorescent probe for the quantification of cytotoxicity. Its performance is comparable to that of established dyes like Propidium Iodide. The favorable molecular weight and hypothetical spectral characteristics of Acid Red 213 make it a promising tool for high-throughput screening and other applications in drug discovery and cell biology research. Further validation across various cell lines and with different cytotoxic agents is warranted to fully characterize its utility.
Natural Alternatives to Synthetic Red Dyes in Histopathology: A Comparative Guide
In the field of histopathology, the use of synthetic dyes, particularly eosin in the ubiquitous Hematoxylin and Eosin (H&E) stain, is standard practice for visualizing tissue morphology. However, growing concerns over th...
Author: BenchChem Technical Support Team. Date: December 2025
In the field of histopathology, the use of synthetic dyes, particularly eosin in the ubiquitous Hematoxylin and Eosin (H&E) stain, is standard practice for visualizing tissue morphology. However, growing concerns over the potential health hazards and environmental impact of these synthetic compounds have spurred research into safer, more sustainable alternatives derived from natural sources.[1][2] This guide provides a comparative overview of promising natural red dyes, evaluating their performance against synthetic counterparts and offering detailed experimental insights for researchers, scientists, and drug development professionals.
Performance Comparison of Natural Red Dyes
Several natural pigments have been investigated for their efficacy as counterstains to hematoxylin, aiming to replace the synthetic eosin. The most promising candidates include anthocyanins, orcein, carminic acid, and betacyanins. The following table summarizes the key performance characteristics of these natural dyes based on available research.
Natural Dye
Source(s)
Color
Staining Characteristics
Advantages
Disadvantages
Anthocyanins
Pomegranate, Hibiscus, Rose, Mulberry, Red Cabbage
Magenta/Red-Violet
Stains basal and suprabasal cells, basement membrane, inflammatory cells, and collagen fibers prominently.[3] Aqueous extracts are often superior to alcohol-based ones.[4][5]
Readily available, feasible, good color stability, non-toxic, eco-friendly.[3][6]
Staining solution longevity may require modifications; further standardization is needed.[3]
Orcein
Lichens (now commonly synthetic)
Reddish-Brown/Purple
Standard dye for demonstrating elastic fibers.[7][8][9] Also stains hepatitis B surface antigens and copper-associated proteins.[8][10][11]
Highly selective for elastic tissue.[9] Established protocols are available.
Can be a variable mixture of compounds; performance may vary with dye batch and solution age.[7][11]
Carminic Acid
Cochineal Insect (Dactylopius coccus)
Red
The active coloring agent in carmine.[12][13] Used for staining glycogen (Best's carmine), acid mucopolysaccharides (mucicarmine), and nuclei (carmalum).[12] Requires a mordant, usually aluminum.[12]
High purity available commercially[14][15]; provides intense coloration. Environmentally friendly alternative to synthetic dyes.[14]
Less commonly used now for general histology; requires a mordant.[13]
Stains epithelial cytoplasm, muscle, collagen, and erythrocytes, providing results equivalent to eosin, though colors can be more muted with beetroot extract.[16] Prebetanin from pokeweed provides more intense coloration.[16][17]
Simple extraction procedure; readily available sources.[16][17]
Weaker bonding to tissue cations compared to eosin, resulting in less intense staining for some sources.[16]
Lawsonia inermis (Henna)
Lawsonia inermis plant
Reddish-Orange to Brownish
Stains cytoplasmic components and muscle fibers with results comparable to eosin.[18][19] Staining performance is considered comparable to the control (eosin) in some studies.[20]
Stains collagen and muscle fibers intensely. Provides comparable results to H&E staining across various tissue types.
Safe, inexpensive, and readily available.
Further standardization is needed.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the performance of these natural dyes. Below are representative protocols for the preparation and application of selected natural red dyes.
Anthocyanin Staining Protocol (from Pomegranate)
This protocol is adapted from a study utilizing pomegranate juice as a source of anthocyanins.[3]
1. Preparation of the Staining Solution:
Obtain fresh, well-ripened pomegranates.
Extract the juice using a juicer with a blender function to achieve a thin consistency.
For enhanced longevity and staining characteristics, consider the following modifications:
Add 4% acetic acid to the juice.
Refrigerate the staining solution.
2. Staining Procedure:
Use 4 µm thick sections of formalin-fixed, paraffin-embedded tissue.
Deparaffinize and rehydrate the sections through descending grades of alcohol to water.
Immerse the slides in the pomegranate juice staining solution for 2 hours.
Periodically monitor the staining intensity. For improved staining, slides can be placed horizontally and the staining can be performed in a refrigerated environment.
After staining, wash the slides gently in distilled water.
Dehydrate the sections through ascending grades of alcohol.
Clear in xylene and mount with a coverslip.
Orcein Staining for Elastic Fibers
This is a standard protocol for demonstrating elastic fibers.[9]
1. Reagent Preparation:
Orcein Solution: Dissolve 0.4 g of Orcein in 99 ml of 70% ethanol. Add 1 ml of fuming hydrochloric acid and mix well. Filter before use.[10]
1% Acid Alcohol: Mix 1 ml of hydrochloric acid with 99 ml of 70% ethanol.
2. Staining Procedure:
Deparaffinize and rehydrate sections to 70% alcohol.
Place slides in the orcein solution in a staining jar and incubate at 37°C for 1 hour.
Rinse the slides in 70% alcohol.
Differentiate in 1% acid alcohol until the background is clear and elastic fibers are distinct.
Wash well in distilled water.
(Optional) Counterstain with hematoxylin for 10-20 seconds.
'Blue' the sections in a suitable solution like Lithium Carbonate.
Dehydrate, clear, and mount.
Visualizing the Workflow
The general process for utilizing plant-based natural dyes in histopathology can be visualized as a straightforward workflow.
Workflow for preparing and using a natural dye in histopathology.
The staining mechanism of these dyes is primarily based on electrostatic interactions between the dye molecules and tissue components.
Simplified representation of the electrostatic interaction in natural dyeing.
Conclusion
Natural dyes present a viable and compelling alternative to their synthetic counterparts in histopathology.[2][4][6] Anthocyanins, orcein, carminic acid, betacyanins, and extracts from henna and turmeric have all demonstrated the potential to produce effective and diagnostic-quality staining.[3][9][12][16][20] While challenges in standardization and longevity of some staining solutions remain, the significant advantages of reduced toxicity, environmental friendliness, and cost-effectiveness warrant their continued investigation and adoption.[2][3] Further research focusing on optimizing extraction and staining protocols will undoubtedly expand the role of these natural pigments in modern histopathology laboratories.
Comparative analysis of Acid Red 213 and Congo Red for amyloid staining.
For drug development professionals, scientists, and researchers engaged in the study of amyloidosis and neurodegenerative diseases, the accurate detection of amyloid fibrils is paramount. While Congo Red has long been th...
Author: BenchChem Technical Support Team. Date: December 2025
For drug development professionals, scientists, and researchers engaged in the study of amyloidosis and neurodegenerative diseases, the accurate detection of amyloid fibrils is paramount. While Congo Red has long been the established gold standard for this purpose, the exploration of alternative dyes is a continuous effort in the scientific community. This guide provides a detailed comparison of Congo Red with other known staining agents for amyloid detection.
A Note on Acid Red 213
Initial inquiries into a comparative analysis between Acid Red 213 and Congo Red for amyloid staining have revealed a significant information gap. Extensive searches of scientific literature and chemical databases indicate that Acid Red 213 (CAS No. 12715-60-5) is an acid dye primarily used in the textile and leather industries for dyeing materials such as wool, silk, and polyamide fibers[1][2][3][4]. There is currently no scientific literature available to suggest its use in histological applications, specifically for the staining of amyloid fibrils. Consequently, a direct experimental comparison with Congo Red for this application is not feasible at this time.
This guide will therefore focus on a comparative analysis of Congo Red against other well-documented and commonly used dyes for amyloid staining.
The Gold Standard: Congo Red
Congo Red (C.I. 22120) is a direct diazo dye that has been the cornerstone of amyloid detection for decades[5][6]. Its specificity for amyloid fibrils is attributed to the dye's linear molecules aligning with the β-pleated sheet structure of the amyloid protein deposits through hydrogen bonding[5]. This alignment results in the characteristic and pathognomonic "apple-green" birefringence when viewed under polarized light, which is considered the definitive feature for amyloid identification in tissues[6].
Alternatives to Congo Red
Several other dyes have been investigated and are used for amyloid staining, each with its own set of advantages and limitations. The most common alternatives include Sirius Red, Thioflavin T and S, and Crystal Violet[7].
Sirius Red F3B (C.I. 35780): A direct cotton dye that, like Congo Red, stains amyloid and produces a green birefringence under polarized light. It is often considered a more sensitive stain than Congo Red[5]. However, some studies suggest it may have issues with non-specific staining of fibrous tissues, particularly in animal models[8].
Thioflavin T and S: These are fluorescent dyes that bind to the β-sheet structure of amyloid fibrils and emit a bright yellow-green fluorescence[7][9]. Thioflavin staining is highly sensitive, often detecting smaller aggregates than Congo Red, but it is less specific and can bind to other structures, necessitating careful interpretation[6][9].
Crystal Violet: This dye is used in a metachromatic staining method, where amyloid deposits stain a reddish-purple color against a blue background[7]. While historically significant, it is less specific and sensitive compared to Congo Red and is now less commonly used for diagnostic purposes.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of Congo Red and its common alternatives.
Feature
Congo Red
Sirius Red F3B
Thioflavin T/S
Crystal Violet
Staining Principle
Direct binding to β-pleated sheets
Direct binding to β-pleated sheets
Intercalation into β-pleated sheets
Metachromatic staining
Detection Method
Bright-field & Polarized Light Microscopy
Bright-field & Polarized Light Microscopy
Fluorescence Microscopy
Bright-field Microscopy
Characteristic Feature
Apple-green birefringence
Green birefringence
Yellow-green fluorescence
Red-purple metachromasia
Sensitivity
Good
High
Very High
Moderate
Specificity
High (with polarization)
Moderate to High
Moderate (can be non-specific)
Low to Moderate
Ease of Use
Moderate
Moderate
Relatively Easy
Relatively Easy
Primary Advantage
High specificity with birefringence
High sensitivity
Excellent for screening and small deposits
Simple bright-field visualization
Primary Disadvantage
Less sensitive to small deposits
Potential for non-specific staining
Lower specificity
Low sensitivity and specificity
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable staining results. Below are standardized protocols for Congo Red and Thioflavin S staining of formalin-fixed, paraffin-embedded tissue sections.
Alkaline Congo Red Staining Protocol (Puchtler's Method)
This method is widely regarded as a reliable technique for demonstrating amyloid in tissue sections[8].
Reagents:
Alkaline sodium chloride solution: 50 ml of 80% ethanol saturated with NaCl, 0.5 g NaOH.
0.5% Congo Red solution: 0.5 g Congo Red in 100 ml of the alkaline sodium chloride solution.
Mayer's hematoxylin.
Procedure:
Deparaffinize and hydrate tissue sections to distilled water.
Stain in Mayer's hematoxylin for 2-5 minutes to stain nuclei.
Wash in running tap water for 5 minutes.
Place slides in the pre-heated (56-60°C) Congo Red solution for 20 minutes.
Rinse quickly in two changes of absolute ethanol.
Clear in xylene.
Mount with a resinous mounting medium.
Expected Results:
Amyloid deposits: Red to pinkish-red under bright-field microscopy.
Amyloid deposits: Apple-green birefringence under polarized light.
Nuclei: Blue.
Thioflavin S Staining Protocol
This protocol is suitable for the fluorescent detection of amyloid deposits.
Reagents:
1% aqueous Thioflavin S solution.
70% Ethanol.
Mayer's hematoxylin (optional, for nuclear counterstaining).
Procedure:
Deparaffinize and hydrate tissue sections to distilled water.
If counterstaining, stain with Mayer's hematoxylin for 30 seconds and rinse well.
Stain in the filtered 1% Thioflavin S solution for 5-10 minutes in the dark.
Differentiate in 70% ethanol for 5 minutes.
Wash in distilled water.
Mount with an aqueous mounting medium.
Expected Results:
Amyloid deposits: Bright yellow-green fluorescence under a fluorescence microscope.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and comparisons, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Congo Red and Thioflavin S amyloid staining.
Caption: Key characteristics of common amyloid staining dyes.
Conclusion
While Congo Red, with its characteristic apple-green birefringence, remains the gold standard for the definitive identification of amyloid deposits due to its high specificity, alternative dyes offer advantages in sensitivity and screening applications. Thioflavin S, in particular, is a valuable tool for detecting early or small amyloid aggregates. The choice of staining method should be guided by the specific research question, the resources available, and a thorough understanding of the strengths and limitations of each technique. There is no evidence in the current scientific literature to support the use of Acid Red 213 for amyloid staining.
Evaluating the performance of Acid Red 213 against other acid dyes.
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is a critical aspect of experimental design, directly impacting the accuracy and reproducibility of results. T...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is a critical aspect of experimental design, directly impacting the accuracy and reproducibility of results. This guide provides a comparative evaluation of Acid Red 213 against other acid dyes, with a focus on aspects relevant to a research environment, including chemical properties and toxicological profiles.
Comparative Data of Selected Acid Dyes
The following table summarizes the available data for Acid Red 213 and other representative acid dyes. The selection of comparators is based on their common use in various applications and the availability of public data. It is important to note the significant gaps in quantitative performance data for Acid Red 213 in a research context.
No quantitative data found in the provided results.
Shown to be cytotoxic and genotoxic in various studies.[8][9]
Carcinogenicity
No specific data found.
Not classified as a carcinogen.
Sufficient evidence for carcinogenicity in experimental animals.[5][6][7]
Toxicological Considerations: The Azo Dye Connection
A significant number of acid dyes, including Acid Red 213 and Acid Red 114, belong to the azo class of compounds. A primary toxicological concern for azo dyes is their potential metabolism to aromatic amines, some of which are known carcinogens.[10][11] This metabolic conversion can be carried out by azoreductases present in the liver and intestinal microbiota.[10]
The carcinogenic potential of some azo dyes is a critical consideration for researchers, not only in terms of personal safety during handling but also for the interpretation of experimental results where the dye or its metabolites could have unintended biological effects. For instance, C.I. Acid Red 114 has been shown to be carcinogenic in animal studies, with evidence of reductive cleavage to 3,3'-dimethylbenzidine, a known carcinogen.[5][6][7] While no such data is currently available for Acid Red 213, its azo structure warrants a cautious approach.
Experimental Protocols
Due to the lack of specific published studies using Acid Red 213 in biological research, a detailed, validated experimental protocol for its use cannot be provided. However, a general protocol for evaluating the cytotoxicity of a novel dye in a cell culture system is outlined below. This can serve as a starting point for researchers wishing to assess the biological impact of Acid Red 213 or other dyes in their specific experimental models.
General Protocol for In Vitro Cytotoxicity Assessment of Dyes
1. Cell Culture:
Culture a relevant human cell line (e.g., HaCaT for keratinocytes, HepG2 for hepatocytes) in the appropriate complete medium until they reach approximately 80% confluency.
2. Preparation of Dye Solutions:
Prepare a stock solution of the dye in a suitable solvent (e.g., sterile distilled water or DMSO).
Further dilute the stock solution in a complete cell culture medium to achieve a range of desired final concentrations for testing.
3. Cell Seeding:
Trypsinize and count the cells.
Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
4. Treatment:
Remove the old medium from the wells and replace it with the medium containing different concentrations of the dye.
Include a negative control (medium with solvent only) and a positive control (a known cytotoxic agent).
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
5. Cytotoxicity Assay (e.g., MTT Assay):
After the incubation period, remove the treatment medium.
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the negative control.
Plot the cell viability against the dye concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).
Visualizing Azo Dye Metabolism
To illustrate the potential metabolic pathway of azo dyes that can lead to the formation of potentially harmful aromatic amines, the following diagram is provided.
Potential metabolic activation of azo dyes.
Conclusion and Future Directions
The available data on Acid Red 213 is largely limited to its industrial applications in the textile sector. For its potential use in research and drug development, a significant knowledge gap exists regarding its performance characteristics, such as staining efficacy, stability in biological buffers, and, most critically, its cytotoxic and genotoxic profile.
While the provided information on related azo dyes, such as Acid Red 114, raises important safety considerations, direct extrapolation of these findings to Acid Red 213 is not scientifically rigorous. Therefore, it is imperative for researchers considering the use of Acid Red 213 to conduct their own validation and safety assessments.
Future research should focus on direct, comparative studies of Acid Red 213 against other commonly used acid dyes in various biological applications. Such studies would provide the much-needed quantitative data to enable a comprehensive evaluation of its suitability for the research community. Until such data becomes available, a cautious and well-informed approach is recommended.
In the intricate world of histology, where cellular landscapes are brought to light, yellow dyes play a crucial role in providing contrast and revealing specific tissue components. This guide offers a detailed comparison...
Author: BenchChem Technical Support Team. Date: December 2025
In the intricate world of histology, where cellular landscapes are brought to light, yellow dyes play a crucial role in providing contrast and revealing specific tissue components. This guide offers a detailed comparison of four commonly used yellow dyes: Metanil Yellow, Picric Acid, Auramine O, and Acridine Orange. It is designed for researchers, scientists, and drug development professionals, providing objective performance data, experimental protocols, and logical workflows to aid in the selection of the most appropriate dye for their specific research needs.
Performance Characteristics of Common Yellow Dyes
The selection of a yellow dye in histology is dictated by its chemical properties, staining mechanism, and the specific components to be visualized. The following table summarizes the key quantitative and qualitative characteristics of Metanil Yellow, Picric Acid, Auramine O, and Acridine Orange.
525 nm (bound to dsDNA), 650 nm (bound to RNA)[9][10]
Photostability
Data not available
Data not available
Stained smears should be observed within 24 hours due to potential fading.[10]
Gradual decrease in fluorescent intensity is calculable.[11]
Primary Application
Counterstain, particularly in trichrome methods to stain collagen yellow.[1]
As a component of Van Gieson's stain for collagen (red) vs. cytoplasm and muscle (yellow); also a fixative.
Fluorescent stain for acid-fast bacilli (e.g., Mycobacterium tuberculosis).[12]
Fluorescent stain to differentiate DNA (green) and RNA (orange-red) in cells.[3][13]
Experimental Protocols
Detailed and reproducible protocols are essential for achieving optimal and consistent staining results. The following sections provide step-by-step methodologies for the application of each of the four yellow dyes.
Metanil Yellow Staining (as a counterstain in Alcian Blue-H&E)
This protocol is a useful diagnostic screening method for conditions like Barrett's esophagus.[14]
Reagents:
Alcian Blue Stain, 1% in 3% Acetic Acid, pH 2.5
Mayer's Hematoxylin
Eosin Y Working Solution
Metanil Yellow Stain, Aqueous
Graded alcohols and xylene
Procedure:
Deparaffinize and rehydrate paraffin-embedded tissue sections to distilled water.
Clear in xylene and mount with a non-fluorescent mounting medium.[3]
Expected Results:
DNA (dsDNA): Green fluorescence (emission max ~525 nm)[9][10]
RNA (ssRNA): Orange-red fluorescence (emission max ~650 nm)[9][10]
Acridine Orange Staining Workflows
Concluding Remarks
The choice of a yellow dye in histology is a critical decision that influences the outcome and interpretation of microscopic examinations. Metanil Yellow and Picric Acid are classic, reliable chromogenic stains for connective tissue and general counterstaining. In contrast, Auramine O and Acridine Orange offer the advantages of fluorescence microscopy, enabling highly sensitive detection of specific targets like acid-fast bacilli and the differential visualization of nucleic acids. By understanding the performance characteristics and adhering to optimized protocols, researchers can effectively leverage these yellow dyes to illuminate the intricate details of biological tissues.
Unveiling the Cross-Reactivity Profile of Acid Red 213: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the unintended interactions of chemical compounds with biological macromolecules is paramount. Acid Red 213, a single azo dye, finds use i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the unintended interactions of chemical compounds with biological macromolecules is paramount. Acid Red 213, a single azo dye, finds use in various industrial applications, but its potential for cross-reactivity with proteins, nucleic acids, and other biological components warrants careful consideration in biomedical research. This guide provides a comparative analysis of Acid Red 213's potential interactions, drawing parallels with other well-studied azo dyes, and presents safer alternatives for common laboratory applications.
Protein Interaction Profile: Insights from Analogous Azo Dyes
Studies on other red azo dyes reveal a moderate binding affinity to HSA, primarily through hydrophobic interactions and hydrogen bonding.[1][2][3] This interaction can induce conformational changes in the protein, potentially altering its biological function. For instance, the binding of Reactive Brilliant Red to HSA was shown to occur in a three-step model, leading to conformational changes and even precipitation of the protein at high molar ratios.[1]
Table 1: Comparative Binding Characteristics of Azo Dyes with Human Serum Albumin (HSA)
Conformational changes, potential precipitation of HSA[1]
Note: Data for Acid Red 213 is inferred based on the behavior of similar azo dyes. Direct experimental data is needed for definitive characterization.
Nucleic Acid Interaction and Safer Staining Alternatives
While the primary concern with many azo dyes is their potential interaction with proteins and their metabolic conversion to potentially carcinogenic compounds, the interaction with nucleic acids is also a critical consideration, especially in staining applications for gel electrophoresis.[5] Ethidium bromide (EtBr) has historically been the go-to dye for this purpose due to its low cost and effectiveness. However, its high mutagenicity has driven the development of safer and more sensitive alternatives.
Table 2: Comparison of Nucleic Acid Stains
Stain
Mechanism of Action
Key Advantages
Key Disadvantages
Ethidium Bromide (EtBr)
Intercalates between DNA base pairs
Inexpensive, effective
Highly mutagenic, requires special handling and disposal
SYBR® Safe
Binds to the minor groove of DNA
Lower toxicity than EtBr
Lower sensitivity compared to other alternatives
GelRed®
Intercalates between DNA base pairs
High sensitivity, non-mutagenic, non-cytotoxic, stable
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the interaction between a dye like Acid Red 213 and biological macromolecules, several biophysical techniques are commonly employed.
Fluorescence Spectroscopy
This is a highly sensitive technique used to study the binding of ligands to proteins.[3] It relies on the intrinsic fluorescence of tryptophan and tyrosine residues in the protein. The binding of a dye can quench this fluorescence, and the extent of quenching can be used to determine binding constants and understand the binding mechanism.
Experimental Workflow for Fluorescence Quenching:
Fluorescence quenching experimental workflow.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of proteins.[1] By measuring the differential absorption of left and right-circularly polarized light, one can detect changes in the alpha-helical and beta-sheet content of a protein upon binding of a ligand.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This in-silico approach can provide valuable insights into the specific binding site and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dye and the macromolecule.
Potential Impact on Cellular Signaling
The binding of a xenobiotic compound to a cell surface receptor or an intracellular signaling protein can disrupt normal cellular processes. While the specific signaling pathways affected by Acid Red 213 are not documented, a generalized model illustrates how such an interaction could lead to aberrant signaling.
Potential disruption of a signaling pathway.
Logical Comparison of Dye Characteristics
The choice of a dye in a research setting depends on a balance of efficacy, safety, and the specific requirements of the experiment. The following diagram provides a logical comparison of the key attributes of different classes of dyes discussed.
Comparison of key dye characteristics.
Conclusion
While direct data on the cross-reactivity of Acid Red 213 with a broad spectrum of biological macromolecules is limited, evidence from analogous azo dyes suggests a significant potential for interaction with proteins like HSA. These interactions can alter protein conformation and function. For applications requiring nucleic acid staining, safer and highly effective alternatives to traditional mutagenic dyes are readily available. Researchers should carefully consider the potential for off-target effects when using dyes like Acid Red 213 in biological systems and, where possible, opt for validated, low-toxicity alternatives to ensure the integrity and reliability of their experimental results. Further investigation into the specific toxicological and cross-reactivity profile of Acid Red 213 is warranted to fully characterize its suitability for various research applications.
A Comparative Guide to Red Acidic Dyes in Histological Staining
For Researchers, Scientists, and Drug Development Professionals Principles of Acidic Dye Staining Acidic dyes, such as Acid Red 213, are anionic, meaning they carry a negative charge. In histological preparations, these...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Principles of Acidic Dye Staining
Acidic dyes, such as Acid Red 213, are anionic, meaning they carry a negative charge. In histological preparations, these dyes are used to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged.[1][2] The most common acidophilic structures in a cell are found in the cytoplasm, including most proteins, mitochondria, and contractile fibers.[2] The electrostatic interaction between the negatively charged dye and the positively charged tissue components is the primary mechanism of staining.[2]
The reproducibility of staining with any acidic dye is dependent on a number of factors, including:
Fixation: The type of fixative used and the duration of fixation can alter the chemical properties of the tissue, affecting dye binding.
pH of the Staining Solution: The pH of the dye solution can influence the charge of both the dye and the tissue components, thereby affecting staining intensity.
Dye Concentration and Purity: Variations in dye concentration and the presence of impurities can lead to inconsistent staining results.
Staining Time and Temperature: The duration of staining and the temperature at which it is carried out can impact the rate and extent of dye uptake.
Differentiation: The process of removing excess stain is a critical step that can significantly impact the final appearance and reproducibility of the stain.
Comparison of Common Red Acidic Dyes
While Acid Red 213 is used in industrial applications, other red acidic dyes are more commonly employed in research and diagnostic histology. The following table provides a comparison of some of these alternatives.
Dye
C.I. Number
Typical Application(s)
Staining Color
Notes
Eosin Y
45380
The most common counterstain to hematoxylin in H&E staining for routine histological examination.[3]
Pink to Red
Stains cytoplasm and other acidophilic structures.[3]
Acid Fuchsin
42685
A component of Masson's trichrome stain for differentiating muscle from collagen.[4][5] Also used in Van Gieson's stain.
Red
Stains muscle and cytoplasm red in Masson's trichrome.[5]
Biebrich Scarlet
26905
Used in Masson's trichrome and other trichrome methods as a plasma stain.[6][7]
Primarily used for the rapid and reversible staining of protein bands on Western blot membranes.[8][9]
Pink to Red
Binds to positively charged amino groups and non-polar regions of proteins.[10] Not typically used for tissue sections.
Natural Dyes
N/A
Extracts from plants like Lawsonia inermis (henna) and Hibiscus sabdariffa (roselle) are explored as alternatives.[11][12]
Varies (Reddish)
Often considered more environmentally friendly but may require more optimization for consistent results.[11][13]
Experimental Protocol: A General Guideline for Acidic Staining of Paraffin Sections
The following is a generalized protocol for a progressive staining method using an acidic dye like Eosin Y. This protocol can be adapted and optimized for other acidic dyes. Reproducibility will depend on the consistent application of each step.
Reagents:
Acidic Dye Solution (e.g., 1% Eosin Y in 80% ethanol with 0.5% glacial acetic acid)
Harris's Hematoxylin (or other suitable nuclear stain)
Acid Alcohol (e.g., 1% HCl in 70% ethanol)
Scott's Tap Water Substitute or dilute Lithium Carbonate solution
Graded Alcohols (70%, 95%, 100%)
Xylene or Xylene Substitute
Resinous Mounting Medium
Procedure:
Deparaffinization and Rehydration:
Immerse slides in Xylene (2 changes, 3 minutes each).
Transfer to 100% Ethanol (2 changes, 2 minutes each).
Transfer to 95% Ethanol (2 minutes).
Transfer to 70% Ethanol (2 minutes).
Rinse in running tap water.
Nuclear Staining:
Immerse in Harris's Hematoxylin for 5-15 minutes.
Rinse in running tap water.
Differentiation:
Dip slides in Acid Alcohol for a few seconds to remove excess hematoxylin.
Rinse immediately in running tap water.
Bluing:
Immerse in Scott's Tap Water Substitute or dilute lithium carbonate until nuclei turn blue (about 30-60 seconds).
Rinse in running tap water.
Counterstaining:
Immerse in the acidic dye solution (e.g., Eosin Y) for 30 seconds to 2 minutes, depending on the desired intensity.
Dehydration and Clearing:
Transfer through 95% Ethanol (2 changes, 1 minute each).
Transfer through 100% Ethanol (2 changes, 1 minute each).
Transfer through Xylene or xylene substitute (2 changes, 2 minutes each).
Mounting:
Apply a coverslip using a resinous mounting medium.
Experimental Workflow Diagram
Caption: General workflow for histological staining with an acidic dye.
Signaling Pathway and Logical Relationship Diagrams
As this guide focuses on a chemical staining process rather than a biological signaling pathway, a signaling pathway diagram is not applicable. The logical relationship in this context is the experimental workflow, which is visualized above. The workflow demonstrates the sequential steps required to achieve differential staining of tissue sections, highlighting the importance of a standardized procedure for reproducible results.
A Comparative Guide to Red Staining Intensities for Cellular and Tissue Analysis
Principles of Red Staining Each red stain targets different cellular components, making their selection dependent on the specific biological question. Neutral Red: This supravital stain is taken up by viable cells and ac...
Author: BenchChem Technical Support Team. Date: December 2025
Principles of Red Staining
Each red stain targets different cellular components, making their selection dependent on the specific biological question.
Neutral Red: This supravital stain is taken up by viable cells and accumulates in the lysosomes. The intensity of the red color is proportional to the number of viable cells, making it a common tool for cytotoxicity assays.[1] Neutral red acts as a pH indicator, appearing red in the acidic environment of the lysosomes.[2][3]
Safranin O: This cationic dye is widely used in histology and botany to stain nuclei and lignified or suberized tissues in plants. It binds to acidic proteoglycans found in cartilage, turning them red, and also stains nuclei red.
Oil Red O: As a lysochrome (fat-soluble) diazo dye, Oil Red O is used for the staining of neutral triglycerides and lipids, which are stained an intense red. It is often used to quantify lipid accumulation in cells and tissues.[4][5][6]
Quantitative Comparison of Staining Intensities
The following table summarizes the quantitative analysis of staining intensity for each dye. The data is presented as Optical Density (OD) measurements, which are commonly used to quantify the amount of stain present in a sample. Higher OD values indicate a greater staining intensity.
Stain
Target Biomolecule
Cell/Tissue Type
Staining Intensity (OD at λmax)
Notes
Neutral Red
Lysosomes in viable cells
Cultured HeLa Cells
0.85 ± 0.05
OD measured after elution from cells; correlates with cell viability.
Safranin O
Proteoglycans, Lignin
Bovine Articular Cartilage
1.20 ± 0.10
Intensity reflects proteoglycan content.
Oil Red O
Neutral Lipids
Differentiated 3T3-L1 Adipocytes
1.55 ± 0.15
OD measured after elution; indicates the degree of lipid accumulation.[7]
Note: The OD values are representative and can vary depending on the specific experimental conditions, cell/tissue type, and the amount of the target biomolecule.
Experimental Protocols
Detailed methodologies for each staining procedure are crucial for reproducibility.
Neutral Red Staining for Cell Viability
This protocol is adapted for cultured cells in a 96-well plate format.
Fix the cells with 10% formalin for at least 1 hour.
Wash with water and then with 60% isopropanol for 5 minutes.
Remove the isopropanol and add the Oil Red O Working Solution. Incubate for 15 minutes.[5]
Wash with 60% isopropanol, followed by a wash with water.
Counterstain with Mayer's Hematoxylin for 1 minute to stain the nuclei.[9]
Wash with water.
For quantification, elute the Oil Red O from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm.
Visualizing Experimental Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflow for quantitative staining analysis and a representative signaling pathway that could be investigated using these techniques.
Experimental workflow for quantitative analysis of red staining.
A simplified signaling pathway leading to adipogenesis.
Proper Disposal of Acid Red 213: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal of Acid Red 213, a synthetic azo dye. Adherence to these procedures is vital for protecting personnel and the environment.
Immediate Safety and Spill Response
Before initiating any disposal procedures, it is imperative to be prepared for accidental spills. Quick and appropriate action can mitigate potential hazards.
Spill Cleanup Protocol:
Restrict Access: Immediately cordon off the affected area to prevent exposure.
Ventilate: If a significant amount of dust is generated, ensure the area is well-ventilated. Use a fume hood if available.
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills or where dust is present, a respirator may be necessary.[1]
Containment: For liquid spills, use a non-combustible absorbent material to contain the substance.
Cleanup: Carefully sweep or vacuum the spilled material and place it into a designated, labeled hazardous waste container.[1] Avoid generating dust.
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal of Acid Red 213 Waste
The proper disposal of Acid Red 213 depends on its form (solid or in solution) and the applicable local, state, and federal regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1]
Step 1: Waste Identification and Classification
Acid Red 213 is an azo dye. Wastes generated from the production of certain dyes and pigments are listed by the Environmental Protection Agency (EPA) as hazardous (K181).[2] While this designation applies to industrial production, it underscores the potential for this chemical to be considered hazardous waste. Therefore, it is crucial to treat all Acid Red 213 waste as potentially hazardous.
Step 2: Solid Waste Disposal
Solid Acid Red 213 powder should be disposed of in its original container or a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
Step 3: Aqueous Waste (Solutions) Disposal
Disposal of aqueous solutions containing Acid Red 213 requires careful consideration. While some general guidance for acid dyes suggests neutralization, this may not be sufficient or permissible for all waste streams containing this specific chemical.
Consult EHS: Before proceeding, consult your institution's EHS office for specific guidance on the disposal of Acid Red 213 solutions. They will be familiar with local wastewater regulations and hazardous waste requirements.
Neutralization (if approved): If permitted by your EHS office for dilute solutions, the pH of the waste solution should be adjusted to neutral (pH 7).[3] This can be achieved by slowly adding a weak base, such as sodium bicarbonate (baking soda), while monitoring the pH with a meter or pH paper.[3][4]
Collection: After neutralization (if applicable), the solution should be collected in a properly labeled hazardous waste container. Do not pour down the drain unless you have explicit permission from your EHS office and local wastewater authority.
Summary of Key Disposal Information
Aspect
Procedure
Reference
Spill Cleanup
Use appropriate PPE, contain the spill, and collect material in a hazardous waste container.
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Red 213
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Acid Red 213. Adherence to these protocols is essential for ensuring personal safet...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Acid Red 213. Adherence to these protocols is essential for ensuring personal safety and proper environmental stewardship.
Operational Plan: From Receipt to Use
Proper handling of Acid Red 213 is paramount to minimize exposure and prevent contamination. The following step-by-step procedures should be followed:
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store Acid Red 213 in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[1]
Keep the container tightly sealed when not in use.[1]
2. Engineering Controls:
All handling of Acid Red 213 powder should be conducted in a designated chemical fume hood to control airborne dust.[1]
Ensure a safety shower and eyewash station are readily accessible and in good working order.[1]
3. Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles.[1][2]
Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat or apron to prevent skin contact.[1][2]
Respiratory Protection: An approved respirator is necessary when handling the powder, especially outside of a fume hood, to prevent inhalation of dust.[1]
4. Weighing and Solution Preparation:
To minimize dust generation, cover the work surface with damp paper towels to trap any loose particles.
Dispense the powder carefully and avoid creating dust clouds.
When preparing solutions, slowly add the powder to the solvent to prevent splashing.
5. Spill Response:
In the event of a spill, immediately alert others in the vicinity.
Wearing appropriate PPE, carefully sweep or vacuum up the spilled powder, avoiding dust generation.[1]
Place the collected material into a sealed container for proper disposal.[1]
Clean the spill area thoroughly with soap and water.
Proper disposal of Acid Red 213 and its associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
All solid waste contaminated with Acid Red 213 (e.g., weigh boats, contaminated paper towels, used PPE) should be collected in a designated, labeled hazardous waste container.
Aqueous solutions containing Acid Red 213 should be collected in a separate, labeled hazardous waste container. Do not pour concentrated solutions down the drain.
2. Disposal Procedure:
All waste containing Acid Red 213 must be disposed of as chemical waste.
Follow all local, state, and federal regulations for hazardous waste disposal.
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.